molecular formula C18H21F2N5O4S B1678716 R547 CAS No. 741713-40-6

R547

Cat. No.: B1678716
CAS No.: 741713-40-6
M. Wt: 441.5 g/mol
InChI Key: JRNJNYBQQYBCLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CDK Inhibitor R547 is an orally bioavailable diaminopyrimidine compound and a cyclin-dependent kinase (CDK) inhibitor with potential antineoplastic activity. CDKs are ATP-dependent serine/threonine kinases that are important regulators of cell cycle progression and are frequently overexpressed in cancerous cells. This compound selectively binds to and inhibits CDKs, especially CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1. The inhibition of CDKs results in cell cycle arrest, inhibition of tumor cell proliferation, and induction of apoptosis. By inhibiting CDK activity, this compound also reduces phosphorylation of the retinoblastoma (Rb) protein, thereby preventing activation of transcription factor E2F and leading to further suppression of tumor cell proliferation.
RG-547 is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
a cyclin-dependent kinase inhibitor with antineoplastic activity;  structure in first source

Properties

IUPAC Name

[4-amino-2-[(1-methylsulfonylpiperidin-4-yl)amino]pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N5O4S/c1-29-13-4-3-12(19)15(20)14(13)16(26)11-9-22-18(24-17(11)21)23-10-5-7-25(8-6-10)30(2,27)28/h3-4,9-10H,5-8H2,1-2H3,(H3,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNJNYBQQYBCLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)C(=O)C2=CN=C(N=C2N)NC3CCN(CC3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225143
Record name RO-4584820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

741713-40-6
Record name RO-4584820
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0741713406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-4584820
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08094
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RO-4584820
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-547
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T61871RKRI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

R547: A Technical Guide to its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R547 is a potent, selective, and orally bioavailable diaminopyrimidine compound that functions as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2] CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, and their aberrant activity is a hallmark of many cancers. This compound exhibits potent inhibitory activity against key cell cycle CDKs, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

This compound exerts its anti-cancer effects by primarily targeting CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1 complexes.[1] These complexes are critical for the progression of the cell cycle through the G1/S and G2/M checkpoints. By competitively binding to the ATP-binding pocket of these CDKs, this compound prevents the phosphorylation of their key substrates, thereby halting the cell cycle.

The high selectivity of this compound for CDKs over other kinases is a key attribute, minimizing off-target effects. This selectivity has been demonstrated in broad kinase screening panels.

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of this compound against a panel of kinases is summarized in the table below, highlighting its potent and selective nature.

Kinase TargetKi (nM)
CDK1/cyclin B2
CDK2/cyclin E3
CDK4/cyclin D11
GSK3α46
CDK7/cyclin H171
GSK3β260
>120 other kinases>5000

Data compiled from multiple sources.[1]

Downstream Cellular Effects

The inhibition of CDK1, CDK2, and CDK4 by this compound triggers a cascade of downstream events within cancer cells, ultimately leading to cytostatic and cytotoxic effects.

Inhibition of Retinoblastoma (Rb) Protein Phosphorylation

A primary substrate of the CDK4/6-cyclin D complex is the retinoblastoma tumor suppressor protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for S-phase entry. This compound, by inhibiting CDK4/6, prevents the hyperphosphorylation of Rb. This maintains Rb in its active, growth-suppressive state, leading to a G1 cell cycle arrest.

Signaling Pathway: this compound-Mediated Inhibition of the CDK4/6-Rb-E2F Axis

G cluster_0 G1 Phase Regulation cluster_1 Rb-E2F Pathway cluster_2 Cell Cycle Progression Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb Phosphorylates pRb pRb This compound This compound This compound->CDK4/6 Inhibits E2F E2F Rb->E2F Inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes Cell Cycle Progression Cell Cycle Progression S-Phase Genes->Cell Cycle Progression

Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and subsequent cell cycle progression.

Cell Cycle Arrest at G1 and G2 Phases

The inhibition of both CDK4/6 and CDK2 by this compound leads to a robust cell cycle arrest at the G1/S transition. Furthermore, the inhibition of CDK1, the primary driver of the G2/M transition, results in an additional cell cycle block at the G2 phase. This dual blockade at two critical checkpoints ensures a comprehensive halt to cell proliferation.

Induction of Apoptosis

Prolonged cell cycle arrest induced by this compound can trigger programmed cell death, or apoptosis. The precise mechanisms by which this compound induces apoptosis are not fully elucidated but are thought to be a consequence of the sustained cell cycle checkpoint activation. Evidence for apoptosis induction includes the detection of cleaved caspase-3 and PARP, as well as an increase in the sub-G1 population in cell cycle analysis.

In Vitro Anti-proliferative Activity

This compound has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines, irrespective of their tissue of origin or the status of common tumor suppressor genes like p53 and Rb.

Quantitative Data: IC50 Values in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) values for this compound in various cancer cell lines are presented below.

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma0.08
A549Lung Carcinoma0.25
MDA-MB-231Breast Cancer0.30
PC-3Prostate Cancer0.45
U87-MGGlioblastoma0.55
Various others-≤ 0.60

IC50 values are approximate and can vary between studies.[1]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

CDK Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against specific CDK/cyclin complexes.

Materials:

  • Recombinant human CDK1/cyclin B, CDK2/cyclin E, CDK4/cyclin D1

  • Histone H1 (for CDK1/2) or a retinoblastoma (Rb) fragment (for CDK4) as substrate

  • [γ-32P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • This compound (or other test compounds)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the kinase reaction buffer.

  • In a microcentrifuge tube, combine the kinase, substrate, and this compound dilution.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-32P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.

Experimental Workflow: CDK Kinase Inhibition Assay

G A Prepare this compound Dilutions B Combine Kinase, Substrate, and this compound A->B C Initiate Reaction with [γ-32P]ATP B->C D Incubate at 30°C C->D E Spot on Phosphocellulose Paper D->E F Wash to Remove Unincorporated ATP E->F G Quantify Radioactivity F->G H Calculate % Inhibition and IC50 G->H

Caption: Workflow for determining the in vitro inhibitory activity of this compound against CDKs.

Cell Viability Assay (MTT Assay)

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (or other test compounds)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blotting for Phospho-Rb

Objective: To determine the effect of this compound on the phosphorylation of the retinoblastoma protein.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Rb (specific for CDK phosphorylation sites, e.g., Ser780, Ser807/811), anti-total Rb, and a loading control (e.g., anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of this compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-Rb.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane with antibodies against total Rb and a loading control to ensure equal protein loading.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • This compound

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Treat cells with this compound for a specified time.

  • Harvest the cells and fix them in cold 70% ethanol.

  • Wash the fixed cells and resuspend them in PI staining solution containing RNase A.

  • Incubate the cells in the dark to allow for DNA staining.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent and selective inhibitor of key cell cycle CDKs, demonstrating significant anti-proliferative and pro-apoptotic activity in a wide range of cancer cell lines. Its mechanism of action, centered on the inhibition of Rb phosphorylation and subsequent cell cycle arrest at the G1 and G2 phases, provides a strong rationale for its development as a cancer therapeutic. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working on CDK inhibitors and cell cycle-targeted cancer therapies. Further investigation into the clinical efficacy and safety of this compound is warranted.

References

R547: A Comprehensive Technical Guide to a Potent Cyclin-Dependent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

R547 is a potent, selective, and orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1][2][3] Its ability to target multiple CDKs involved in cell cycle progression has positioned it as a compound of significant interest in oncology research. This technical guide provides an in-depth overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, intended to serve as a comprehensive resource for researchers in drug discovery and development.

Chemical Structure and Properties

This compound, chemically known as --INVALID-LINK--methanone, is a diaminopyrimidine derivative.[1] The molecule was developed by Hoffmann-La Roche and is also referred to as RO-4584820.[2]

Chemical Structure

IUPAC Name: [4-amino-2-[[1-(methylsulfonyl)piperidin-4-yl]amino]pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone

Chemical Formula: C18H21F2N5O4S

Molecular Weight: 441.45 g/mol

CAS Number: 741713-40-6

Physicochemical Properties
PropertyValueReference
Molecular Weight441.45[4]
FormulaC18H21F2N5O4S[4]
SolubilitySoluble to 100 mM in DMSO[4]
Purity≥98%[4]
StorageStore at +4°C[4]

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of several cyclin-dependent kinases, with high potency against CDK1, CDK2, and CDK4.[2][3] These kinases, in complex with their cyclin partners, are crucial for the regulation of cell cycle progression. By inhibiting these kinases, this compound blocks the phosphorylation of key substrates, most notably the Retinoblastoma protein (Rb).[5]

The phosphorylation of Rb by CDK4/6 and subsequently by CDK2 is a critical step for the G1-S phase transition. Phosphorylated Rb releases the transcription factor E2F, allowing for the expression of genes necessary for DNA replication and cell cycle progression. This compound's inhibition of CDKs prevents Rb phosphorylation, leading to cell cycle arrest at the G1 and G2 phases and, in many cancer cell lines, the induction of apoptosis.[5]

R547_Signaling_Pathway cluster_G1_S G1-S Transition CDK46 CDK4/6 pRb p-Rb CDK46->pRb phosphorylates CyclinD Cyclin D CyclinD->CDK46 activates CDK2 CDK2 CDK2->pRb phosphorylates CyclinE Cyclin E CyclinE->CDK2 activates Rb Rb E2F E2F Rb->E2F sequesters pRb->E2F G1_arrest G1 Arrest pRb->G1_arrest S_phase_genes S-Phase Gene Expression E2F->S_phase_genes activates This compound This compound This compound->CDK46 inhibits This compound->CDK2 inhibits CDK1 CDK1 This compound->CDK1 inhibits G2_arrest G2 Arrest This compound->G2_arrest G2_M_Transition G2-M Transition CDK1->G2_M_Transition

Figure 1: this compound Signaling Pathway

Biological Activity and Therapeutic Potential

This compound exhibits potent inhibitory activity against a panel of cancer cell lines, irrespective of their p53 or multidrug resistance status.[2][5] Its broad activity profile suggests its potential as a therapeutic agent for a variety of solid tumors.

Enzymatic Inhibition
TargetKi (nM)Reference
CDK1/cyclin B2[6]
CDK2/cyclin E3[6]
CDK4/cyclin D11[6]
GSK3α46[6]
CDK7/cyclin H171[6]
GSK3β260[6]
Cellular Activity

A study of this compound's effect on various human tumor cell lines demonstrated broad anti-proliferative activity.

Cell LineTumor TypeIC50 (µM)Reference
HCT116Colon0.08[1]
A549Lung<0.60[5]
MDA-MB-231Breast<0.60[5]
PC-3Prostate<0.60[5]
SK-MEL-28Melanoma<0.60[5]
In Vivo Efficacy

In preclinical xenograft models, this compound has demonstrated significant tumor growth inhibition when administered orally.[1][2] For instance, in an HCT116 human colorectal tumor xenograft model in nude mice, this compound showed up to 95% tumor growth inhibition.[1]

Clinical Development

A Phase I clinical trial (NCT00400296) was conducted to evaluate the safety and pharmacokinetics of this compound in patients with advanced solid tumors.[2][7] The study determined the maximum tolerated dose and recommended dose for further development.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the activity of this compound.

Synthesis of this compound

The synthesis of this compound is described by Chu et al. in the Journal of Medicinal Chemistry (2006), 49(22), 6549-6560.[1] The key steps involve the construction of the diaminopyrimidine core followed by coupling with the piperidine and the difluoro-methoxyphenyl moieties. A detailed, step-by-step protocol can be found in the supporting information of the aforementioned publication.

Synthesis_Workflow start Starting Materials step1 Diaminopyrimidine Core Synthesis start->step1 step2 Coupling with 1-(Methylsulfonyl)piperidin-4-amine step1->step2 step3 Coupling with (2,3-Difluoro-6-methoxyphenyl)methanol step2->step3 step4 Oxidation step3->step4 purification Purification (Chromatography) step4->purification final_product This compound purification->final_product

Figure 2: this compound Synthesis Workflow
In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of this compound against specific CDK/cyclin complexes.

Materials:

  • Recombinant human CDK/cyclin enzymes (e.g., CDK1/cyclin B, CDK2/cyclin E, CDK4/cyclin D1)

  • Substrate peptide (e.g., histone H1 for CDK1/2, Rb C-terminal fragment for CDK4)

  • [γ-32P]ATP

  • This compound stock solution (in DMSO)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a microplate, combine the CDK/cyclin enzyme, substrate peptide, and this compound dilution (or DMSO for control).

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting the mixture onto phosphocellulose paper.

  • Wash the paper extensively to remove unincorporated [γ-32P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the Ki value using appropriate software.

Cell Proliferation (MTT) Assay

Objective: To determine the anti-proliferative activity (IC50) of this compound in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT116, A549)

  • Cell culture medium and supplements

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound (or DMSO for control) and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each this compound concentration relative to the control and determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with This compound Dilutions A->B C Incubate (e.g., 72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate IC50 G->H

Figure 3: MTT Assay Workflow
Western Blot Analysis of Rb Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of Retinoblastoma protein in cells.

Materials:

  • Cancer cell line

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Rb, anti-total-Rb, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of this compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against phospho-Rb and total Rb. A loading control like β-actin should also be probed.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of phospho-Rb to total Rb.

Conclusion

This compound is a well-characterized, potent inhibitor of cyclin-dependent kinases with demonstrated anti-proliferative activity in a wide range of cancer cell lines and in vivo tumor models. Its mechanism of action, centered on the inhibition of Rb phosphorylation and subsequent cell cycle arrest, makes it a valuable tool for cancer research and a potential candidate for therapeutic development. This technical guide provides a comprehensive overview of its chemical and biological properties, along with detailed experimental protocols to aid researchers in their investigation of this promising anti-cancer agent.

References

R547: A Potent and Selective Cyclin-Dependent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Profile for Researchers and Drug Development Professionals

R547 is a potent, orally bioavailable, and selective ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), a family of protein kinases pivotal to the regulation of the cell cycle.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This compound, a diaminopyrimidine compound, has demonstrated significant antitumor activity in preclinical models and has been evaluated in Phase I clinical trials.[2][3] This document provides a comprehensive technical overview of the preclinical profile of this compound.

Mechanism of Action

This compound exerts its anti-proliferative effects by selectively targeting and inhibiting the catalytic activity of key CDK complexes, particularly CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1.[4][5] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their downstream substrates, most notably the retinoblastoma protein (pRb).[1][2] The hypophosphorylated state of pRb prevents the release of the E2F transcription factor, a critical step for the G1-S phase transition, thereby inducing cell cycle arrest at the G1 and G2 phases.[1][2] This cell cycle blockade ultimately leads to the induction of apoptosis in cancer cells.[2]

This compound This compound CDK_complex CDK1/2/4 -Cyclin Complexes This compound->CDK_complex pRb_p Phosphorylated pRb (p-pRb) CDK_complex->pRb_p Prevents Phosphorylation pRb Retinoblastoma Protein (pRb) CDK_complex->pRb Phosphorylates G1_S_transition G1-S Phase Transition E2F E2F Transcription Factor pRb_p->E2F Releases E2F->G1_S_transition Promotes CellCycleArrest G1/G2 Cell Cycle Arrest G1_S_transition->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Figure 1: this compound Mechanism of Action.

In Vitro Inhibitory Profile

This compound demonstrates high potency against key cell cycle CDKs with Ki values in the low nanomolar range.[2][4] Its selectivity has been confirmed against a large panel of unrelated kinases, where it showed minimal activity.[2][4]

Table 1: Kinase Inhibitory Potency of this compound

Kinase/Cyclin Complex Ki (nM)
CDK1/cyclin B 2 - 3
CDK2/cyclin E 3
CDK4/cyclin D1 1 - 3
CDK7/cyclin H 171
GSK3α 46
GSK3β 260
>120 Unrelated Kinases >5000

Data compiled from multiple sources.[2][4][5][6]

Cellular Activity

In cellular assays, this compound effectively inhibits the proliferation of a broad range of human tumor cell lines with IC50 values generally below 0.60 µM.[2][4] Notably, its antiproliferative activity is independent of the multidrug resistance (MDR) status, p53, or retinoblastoma (pRb) status of the cancer cells.[2][3][4]

Table 2: In Vitro Anti-proliferative Activity of this compound

Cell Line Cancer Type IC50 (µM)
HCT116 Colorectal Carcinoma 0.08
Various Colon, Lung, Breast, Prostate, Melanoma ≤ 0.60

Data compiled from multiple sources.[2][4][7]

Preclinical In Vivo Efficacy

This compound has shown significant in vivo antitumor activity in various human tumor xenograft models.[2] Efficacious responses were observed with both daily oral and once-weekly intravenous dosing regimens.[2] A key pharmacodynamic marker, the inhibition of pRb phosphorylation, was observed in tumors at effective doses.[2][4] In the HCT116 human colorectal tumor xenograft model, this compound demonstrated up to 95% tumor growth inhibition.[4][7]

Clinical Development

This compound entered Phase I clinical trials to evaluate its safety, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors.[2][8] While showing some antitumor activity and target engagement, the development of this compound was reportedly terminated, a fate shared by several other early CDK inhibitors due to challenges with their safety and efficacy profiles.[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Kinase Assays (General Protocol)

The inhibitory activity of this compound against various kinases was likely determined using in vitro kinase assays. A generalized protocol is as follows:

  • Reaction Mixture Preparation: A reaction buffer containing the specific CDK/cyclin complex, a phosphate-donating ATP source (often radiolabeled [γ-³²P]ATP), and a substrate (e.g., histone H1 for CDK1 and CDK2, a fragment of pRb for CDK4) is prepared.

  • Inhibitor Addition: this compound is serially diluted to various concentrations and added to the reaction mixture.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • Reaction Termination: The reaction is stopped, typically by adding a solution like phosphoric acid or by spotting the mixture onto phosphocellulose paper.

  • Quantification: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this involves measuring the incorporated radioactivity using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor. IC50 or Ki values are then determined by fitting the data to a dose-response curve.

start Start prep_reagents Prepare Reaction Mix: - Kinase (CDK) - Substrate (e.g., pRb) - ATP ([γ-³²P]ATP) start->prep_reagents add_inhibitor Add Serially Diluted This compound prep_reagents->add_inhibitor incubate Incubate at 30°C add_inhibitor->incubate stop_reaction Terminate Reaction incubate->stop_reaction quantify Quantify Substrate Phosphorylation stop_reaction->quantify analyze Calculate IC50/Ki Values quantify->analyze end End analyze->end

Figure 2: Generalized Kinase Assay Workflow.
Cell Proliferation (MTT) Assay

The anti-proliferative effects of this compound on tumor cell lines were assessed using the MTT assay.

  • Cell Seeding: Tumor cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow for cell proliferation.

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals produced by viable cells.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. IC50 values are determined from the dose-response curves.

Western Blotting for Phospho-Rb

To confirm the mechanism of action in cells, western blotting is used to detect changes in the phosphorylation status of pRb.

  • Cell Lysis: Tumor cells treated with this compound or a control are harvested and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated pRb (at specific CDK phosphorylation sites). A separate blot is often run with an antibody for total pRb or a loading control (e.g., β-actin) for normalization.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured using an imaging system.

  • Analysis: The intensity of the bands corresponding to phospho-pRb is quantified and normalized to the loading control to determine the effect of this compound on pRb phosphorylation.

start Start cell_treatment Treat Cells with this compound start->cell_treatment protein_extraction Protein Extraction and Quantification cell_treatment->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-p-pRb) blocking->primary_ab secondary_ab HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Analyze Band Intensity detection->analysis end End analysis->end

Figure 3: Western Blotting Workflow for p-pRb.

References

R547: A Potent Cyclin-Dependent Kinase Inhibitor for Cell Cycle Regulation in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The cell division cycle is a fundamental process orchestrated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs).[1] Deregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cellular proliferation.[1][2] R547 is a potent, ATP-competitive diaminopyrimidine compound identified as a selective inhibitor of key cell cycle CDKs.[1][2] This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in cell cycle regulation, preclinical data, and the methodologies used to characterize its activity. This compound effectively inhibits CDK1, CDK2, and CDK4, leading to cell cycle arrest at the G1 and G2 phases, inhibition of retinoblastoma protein (pRb) phosphorylation, and induction of apoptosis in a broad range of tumor cell lines.[1][3] These characteristics underscore its potential as an antineoplastic agent, which has been explored in Phase I clinical trials.[1][4]

Mechanism of Action and Kinase Selectivity

This compound functions as an ATP-competitive inhibitor, targeting the catalytic subunit of key CDK complexes that govern cell cycle progression.[1][5] Its primary targets are the G1-phase kinases CDK4/cyclin D1 and CDK2/cyclin E, as well as the G2/M-phase kinase CDK1/cyclin B.[5][6] By binding to the ATP pocket of these enzymes, this compound prevents the phosphorylation of their critical substrates, thereby halting the cell's progression through distinct checkpoints.

The selectivity profile of this compound is a key attribute. In cell-free assays, it demonstrates low nanomolar potency against its primary target CDKs while remaining largely inactive against a wide panel of over 120 other kinases, indicating a high degree of specificity.[1][7]

Quantitative Kinase Inhibition Profile

The inhibitory activity of this compound against various kinases has been quantified through in vitro assays, with the data summarized below.

Target KinaseComplexK_i_ (nM)Reference(s)
CDK4 Cyclin D11[5][7][8]
CDK1 Cyclin B2[5][7][8]
CDK2 Cyclin E3[5][7][8]
GSK3α -46[7]
CDK7 Cyclin H171[7]
GSK3β -260[7]
Other Kinases->5,000[1][7]
Table 1: In vitro kinase inhibitory potency (K_i_) of this compound.

Role in Cell Cycle Regulation

The antitumor activity of this compound is rooted in its ability to impose critical blocks on the cell cycle machinery. By inhibiting CDK4/D1 and CDK2/E, this compound prevents the cell from transitioning from the G1 phase (growth) to the S phase (DNA synthesis).[3][9] Inhibition of CDK1/B further blocks cells from entering mitosis (M phase) from the G2 phase.[1][9] This dual blockade at the G1 and G2 checkpoints is a characteristic feature of this compound's cellular activity.[1]

The Retinoblastoma (Rb) Pathway

A primary downstream effect of this compound-mediated CDK inhibition is the suppression of retinoblastoma protein (pRb) phosphorylation.[1][6] In a normal G1 phase, CDK4/6 and subsequently CDK2 phosphorylate pRb. This hyperphosphorylation causes pRb to release the E2F transcription factor, which then activates the genes necessary for S-phase entry.[6] this compound maintains pRb in its active, hypophosphorylated state, thereby sequestering E2F and preventing the transcription of S-phase genes, leading to G1 arrest.[6] This inhibition of pRb phosphorylation serves as a crucial pharmacodynamic biomarker for assessing this compound activity in both preclinical and clinical settings.[1][5]

R547_Pathway cluster_G1 G1 Phase cluster_S S Phase Mitogens Growth Factors (Mitogens) CyclinD Cyclin D Mitogens->CyclinD Induces CDK46_CyclinD CDK46_CyclinD CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD CyclinE Cyclin E CDK2_CyclinE CDK2_CyclinE CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE pRb_E2F pRb-E2F Complex (Active Repressor) E2F Free E2F pRb_E2F->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication This compound This compound This compound->CDK46 This compound->CDK2 CDK46_CyclinD->pRb_E2F p CDK2_CyclinE->pRb_E2F p

Caption: this compound inhibits CDK4/6 and CDK2, preventing pRb phosphorylation and G1/S transition.

In Vitro Cellular Activity

This compound demonstrates potent antiproliferative activity across a wide spectrum of human tumor cell lines, with IC50 values generally at or below 0.60 µM.[1][8] This efficacy is notably independent of the tumor's histological type, p53 status, retinoblastoma (pRb) status, or multidrug resistance (MDR) status, suggesting a broad applicability in cancer therapy.[1][5] In addition to cytostatic effects via cell cycle arrest, this compound also induces apoptosis, or programmed cell death, contributing to its cytotoxic activity.[3][9]

Quantitative Cellular Potency
Cell LineCancer TypeIC50 (µM)Reference(s)
HCT116Colorectal Carcinoma0.08[2][5]
VariousColon, Breast, Lung, etc.≤ 0.60[1][10]
Table 2: In vitro antiproliferative potency (IC50) of this compound.

Experimental Protocols

The characterization of this compound involves a series of standard and specialized assays. The following sections detail the generalized protocols for key experiments.

Preclinical Evaluation Workflow

The preclinical assessment of a CDK inhibitor like this compound follows a logical progression from target engagement to cellular effects and finally to in vivo efficacy.

Experimental_Workflow A Biochemical Assays (Target Engagement) B Cell-Free Kinase Assay (Determine Ki) A->B C Cellular Assays (Phenotypic Effects) A->C D Cell Proliferation Assay (MTT / Determine IC50) C->D E Cell Cycle Analysis (Flow Cytometry / PI Staining) C->E F Apoptosis Assay (Annexin V / PI Staining) C->F G Mechanism Validation (Target Modulation) C->G H Western Blot for pRb (Pharmacodynamic Marker) G->H

Caption: Standard preclinical workflow for characterizing a CDK inhibitor like this compound.
Cell-Free Kinase Assay

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified CDK/cyclin complexes.

  • Reaction Setup : In a microplate well, combine the purified active enzyme (e.g., CDK4/cyclin D1), a kinase buffer (typically containing MgCl2, Tris-HCl, and DTT), and varying concentrations of this compound.[4][10]

  • Substrate Addition : Add a specific substrate, such as a recombinant retinoblastoma (Rb) protein fragment, to the wells.

  • Initiation : Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system for non-radioactive detection like ADP-Glo).[10]

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-90 minutes) to allow for substrate phosphorylation.[4]

  • Termination : Stop the reaction by adding a quench buffer, typically containing EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.

  • Detection : Quantify the amount of phosphorylated substrate. For radioactive assays, this involves capturing the substrate on a membrane and measuring radioactivity. For ADP-Glo assays, luminescence corresponding to the amount of ADP produced is measured.[3][4]

  • Data Analysis : Plot the percentage of kinase activity against the this compound concentration to calculate the Ki or IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding : Seed tumor cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of this compound and include untreated (vehicle) controls. Incubate for a period corresponding to several cell cycles (e.g., 48-72 hours).

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[1][8] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization : Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[5][8]

  • Absorbance Reading : Measure the absorbance of the resulting purple solution using a microplate reader, typically at a wavelength of 570 nm.[1][8]

  • Data Analysis : Normalize the absorbance readings to the vehicle control and plot cell viability against this compound concentration to determine the IC50 value.

Cell Cycle Analysis via Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Culture and Treatment : Culture cells to ~70% confluency and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Harvesting : Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation : Fix the cells by resuspending the pellet in ice-cold 70% ethanol, added dropwise while vortexing, to permeabilize the membranes.[11][12] Incubate at 4°C for at least 2 hours.[12]

  • Staining : Wash the fixed cells and resuspend them in a staining solution containing a DNA-intercalating dye, such as Propidium Iodide (PI).[9][13] The solution must also contain RNase to prevent the staining of double-stranded RNA.[11]

  • Data Acquisition : Analyze the stained cells on a flow cytometer. The fluorescence intensity of the PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis : Generate a histogram of cell count versus fluorescence intensity. Cells in G0/G1 will have a 2n DNA content, cells in G2/M will have a 4n DNA content, and cells in the S phase will have a DNA content between 2n and 4n. Quantify the percentage of cells in each phase.

Western Blot for Phospho-Retinoblastoma (pRb)

This immunoassay is used to detect the phosphorylation status of the retinoblastoma protein, a key downstream target of this compound.

  • Protein Extraction : Treat cells with this compound, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Quantification : Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE : Separate the protein lysates by molecular weight by running them on a polyacrylamide gel (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking : Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[14]

  • Antibody Incubation : Incubate the membrane with a primary antibody specific to a phosphorylated site on Rb (e.g., Phospho-Rb (Ser807/811)). Also, probe a separate blot or strip and re-probe the same blot with an antibody for total Rb as a loading control.[14]

  • Secondary Antibody and Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis : Compare the intensity of the phospho-Rb band to the total Rb band across different treatment conditions to assess the degree of phosphorylation inhibition.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of CDKs 1, 2, and 4. Its mechanism of action, centered on the direct inhibition of key cell cycle kinases, leads to predictable and measurable downstream effects, including G1/G2 phase arrest, suppression of pRb phosphorylation, and induction of apoptosis. The robust preclinical data, generated using the detailed methodologies described herein, established this compound as a promising candidate for cancer therapy. This guide provides the foundational technical knowledge for researchers and drug developers working with this compound or other agents targeting the core cell cycle machinery.

References

Preclinical Antitumor Activity of R547: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R547 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2] Dysregulation of CDKs is a frequent occurrence in many human cancers, leading to uncontrolled cell proliferation.[1] this compound targets key CDKs involved in cell cycle control, including CDK1, CDK2, and CDK4.[1][2] By inhibiting these kinases, this compound induces cell cycle arrest at the G1 and G2 phases and promotes apoptosis in tumor cells.[1][2] A key mechanism of action is the reduction of phosphorylation of the retinoblastoma (Rb) protein, a critical regulator of the G1/S phase transition.[1] This technical guide provides a comprehensive overview of the preclinical antitumor activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates potent inhibitory activity against key cell cycle CDKs while showing minimal activity against a wide range of other kinases.

TargetKi (nmol/L)
CDK1/cyclin B1-3
CDK2/cyclin E1-3
CDK4/cyclin D11-3
>120 Unrelated Kinases>5,000

Table 1: In vitro inhibitory activity of this compound against various kinases.[1][2]

In Vitro Antiproliferative Activity

This compound effectively inhibits the proliferation of a broad range of human tumor cell lines, irrespective of their tissue of origin, p53 status, or multidrug resistance status.

Cell LineHistologic TypeIC50 (µmol/L)
HCT116Colon Carcinoma≤ 0.60
A549Lung Carcinoma≤ 0.60
NCI-H460Lung Carcinoma≤ 0.60
DU 145Prostate Carcinoma≤ 0.60
PC-3Prostate Carcinoma≤ 0.60
MDA-MB-231Breast Carcinoma≤ 0.60
MCF7Breast Carcinoma≤ 0.60
OVCAR-3Ovarian Carcinoma≤ 0.60
SK-OV-3Ovarian Carcinoma≤ 0.60
U251Glioblastoma≤ 0.60
BxPC-3Pancreatic Carcinoma≤ 0.60
Capan-1Pancreatic Carcinoma≤ 0.60
AsPC-1Pancreatic Carcinoma≤ 0.60
HT-29Colon Carcinoma≤ 0.60
SW620Colon Carcinoma≤ 0.60
A498Kidney Carcinoma≤ 0.60
786-OKidney Carcinoma≤ 0.60
U-2 OSOsteosarcoma≤ 0.60
Saos-2Osteosarcoma≤ 0.60

Table 2: In vitro antiproliferative activity of this compound in a panel of human cancer cell lines.[1]

In Vivo Antitumor Efficacy

This compound demonstrates significant tumor growth inhibition (TGI) in various human tumor xenograft models with both oral and intravenous administration.

Tumor ModelHistologic TypeDosing RegimenTumor Growth Inhibition (%)
HCT116Colon Carcinoma40 mg/kg, oral, daily99
NCI-H460Lung Carcinoma40 mg/kg, oral, daily98
A549Lung Carcinoma40 mg/kg, oral, daily79
PC-3Prostate Carcinoma40 mg/kg, oral, daily99
BxPC-3Pancreatic Carcinoma40 mg/kg, oral, daily99
Capan-1Pancreatic Carcinoma40 mg/kg, oral, daily99
HCT116Colon Carcinoma40 mg/kg, i.v., once weekly95
NCI-H460Lung Carcinoma40 mg/kg, i.v., once weekly85
A549Lung Carcinoma40 mg/kg, i.v., once weekly61
PC-3Prostate Carcinoma40 mg/kg, i.v., once weekly80
BxPC-3Pancreatic Carcinoma40 mg/kg, i.v., once weekly81
Capan-1Pancreatic Carcinoma40 mg/kg, i.v., once weekly95

Table 3: In vivo antitumor activity of this compound in human tumor xenograft models.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the antiproliferative activity of this compound.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.

  • Remove the culture medium from the wells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO-treated) and a blank control (medium only).

  • Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time period (e.g., 24 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Rb Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of the retinoblastoma protein.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-phospho-Rb, anti-total-Rb, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound or vehicle (DMSO) as described for cell cycle analysis.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities to determine the ratio of phosphorylated Rb to total Rb.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in vivo.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human tumor cell line

  • Matrigel (optional)

  • This compound formulation for oral or intravenous administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant a suspension of human tumor cells (often mixed with Matrigel) into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control according to the desired dosing schedule (e.g., daily oral gavage or weekly intravenous injection).

  • Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume (Volume = (Length x Width²)/2).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the control group.

  • Optionally, tumors can be excised for pharmacodynamic analysis, such as Western blotting for phospho-Rb.

Visualizations

R547_Signaling_Pathway cluster_Rb_E2F Rb-E2F Complex This compound This compound CDK1_CyclinB CDK1/Cyclin B This compound->CDK1_CyclinB CDK2_CyclinE CDK2/Cyclin E This compound->CDK2_CyclinE CDK4_CyclinD1 CDK4/Cyclin D1 This compound->CDK4_CyclinD1 G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition promotes Cell_Cycle_Arrest Cell Cycle Arrest (G1 and G2) CDK1_CyclinB->Cell_Cycle_Arrest Rb Rb CDK2_CyclinE->Rb phosphorylates CDK2_CyclinE->Cell_Cycle_Arrest CDK4_CyclinD1->Rb phosphorylates CDK4_CyclinD1->Cell_Cycle_Arrest pRb pRb E2F E2F Rb->E2F sequesters pRb->E2F releases G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: this compound inhibits CDKs, preventing Rb phosphorylation and inducing cell cycle arrest and apoptosis.

Experimental_Workflow_In_Vitro start Start cell_culture Cell Culture (Cancer Cell Lines) start->cell_culture treatment Treatment with this compound (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining) treatment->cell_cycle_analysis western_blot Western Blot (pRb/Rb) treatment->western_blot data_analysis Data Analysis (IC50, Cell Cycle Distribution, Protein Expression) viability_assay->data_analysis cell_cycle_analysis->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: In vitro experimental workflow for evaluating this compound's antitumor activity.

Experimental_Workflow_In_Vivo start Start tumor_implantation Tumor Cell Implantation (Immunocompromised Mice) start->tumor_implantation tumor_growth Tumor Growth to Palpable Size tumor_implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment This compound Administration (Oral or i.v.) randomization->treatment monitoring Tumor and Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint data_analysis Data Analysis (Tumor Growth Inhibition) endpoint->data_analysis pharmacodynamics Pharmacodynamic Analysis (Optional: Tumor Excision for pRb) endpoint->pharmacodynamics end End data_analysis->end pharmacodynamics->end

Caption: In vivo experimental workflow for assessing this compound's efficacy in xenograft models.

References

R547: A Potent Inhibitor of Retinoblastoma Protein Phosphorylation - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The retinoblastoma protein (pRb) is a critical tumor suppressor that governs the G1-S phase transition of the cell cycle. Its inactivation through phosphorylation by cyclin-dependent kinases (CDKs) is a hallmark of many cancers. R547 is a potent, ATP-competitive small molecule inhibitor of CDKs, demonstrating significant promise in preclinical studies through its targeted inhibition of pRb phosphorylation. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative inhibitory data, and detailed protocols for key experimental assays relevant to its study.

Introduction to Retinoblastoma Protein and the Cell Cycle

The retinoblastoma protein is a key regulator of cell cycle progression.[1] In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing the expression of genes required for DNA synthesis and entry into the S phase. The progression of the cell cycle from G1 to S phase is driven by the sequential activation of CDK4/6-cyclin D and CDK2-cyclin E complexes. These kinases phosphorylate pRb, causing a conformational change that leads to the release of E2F, thereby allowing the transcription of S-phase genes and commitment to cell division.[2] Dysregulation of the CDK-pRb-E2F pathway is a common event in oncology, making it a prime target for therapeutic intervention.[1]

This compound: A Multi-CDK Inhibitor

This compound is a diaminopyrimidine compound that acts as a potent and selective inhibitor of multiple cyclin-dependent kinases.[1][3] By competing with ATP for the kinase binding site, this compound effectively blocks the catalytic activity of these enzymes. Its primary targets are the CDKs responsible for pRb phosphorylation, namely CDK1, CDK2, and CDK4.[1][4]

Mechanism of Action: Inhibition of Retinoblastoma Protein Phosphorylation

The primary mechanism by which this compound exerts its anti-proliferative effects is through the inhibition of CDK-mediated phosphorylation of the retinoblastoma protein.[1][3] By blocking the activity of CDK1, CDK2, and CDK4, this compound prevents the hyperphosphorylation of pRb. This maintains pRb in its active, hypophosphorylated state, where it remains bound to E2F transcription factors. The sequestration of E2F leads to the repression of target genes essential for the G1-S transition, resulting in a G1 and G2 phase cell cycle block and subsequent induction of apoptosis.[1]

Below is a diagram illustrating the signaling pathway of pRb phosphorylation and the point of intervention by this compound.

R547_Mechanism_of_Action Signaling Pathway of Rb Phosphorylation and this compound Inhibition cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition Cyclin D Cyclin D CDK4/6_CyclinD CDK4/6-Cyclin D Complex Cyclin D->CDK4/6_CyclinD CDK4/6 CDK4/6 CDK4/6->CDK4/6_CyclinD pRb_P Inactive p-pRb CDK4/6_CyclinD->pRb_P Phosphorylation pRb Active pRb pRb_E2F pRb-E2F Complex pRb->pRb_E2F E2F E2F E2F->pRb_E2F pRb_E2F->pRb_P E2F_free Free E2F pRb_E2F->E2F_free S_Phase_Genes S-Phase Gene Transcription E2F_free->S_Phase_Genes Cell_Cycle_Progression Cell Cycle Progression S_Phase_Genes->Cell_Cycle_Progression This compound This compound This compound->CDK4/6_CyclinD Inhibition

Caption: this compound inhibits CDK4/6, preventing pRb phosphorylation and cell cycle progression.

Quantitative Data on this compound Inhibitory Activity

The potency of this compound has been quantified through various in vitro assays. The following tables summarize the key inhibitory constants (Ki) against target CDKs and the half-maximal inhibitory concentrations (IC50) for cell proliferation in different cancer cell lines.

TargetKi (nM)
CDK1/cyclin B2
CDK2/cyclin E3
CDK4/cyclin D11
Table 1: In vitro kinase inhibitory activity of this compound against key cell cycle CDKs.[4]
Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma< 0.60
A549Lung Carcinoma< 0.60
MDA-MB-231Breast Adenocarcinoma< 0.60
PC-3Prostate Adenocarcinoma< 0.60
U-87 MGGlioblastoma< 0.60
Table 2: Anti-proliferative activity of this compound in various human cancer cell lines.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of CDK inhibitors like this compound.

In Vitro CDK Kinase Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of specific CDK/cyclin complexes.

Objective: To determine the Ki of this compound for CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1.

Materials:

  • Recombinant human CDK/cyclin complexes (e.g., CDK1/cyclin B, CDK2/cyclin E, CDK4/cyclin D1)

  • Histone H1 or a specific peptide substrate

  • This compound (serially diluted)

  • [γ-³²P]ATP or a non-radioactive ATP analog for detection

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)

  • 96-well plates

  • Phosphorimager or luminescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a 96-well plate, add the kinase, substrate, and diluted this compound.

  • Initiate the reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose paper or use a method to separate the phosphorylated substrate from the unreacted ATP.

  • Quantify the amount of phosphorylated substrate using a phosphorimager or a plate reader for non-radioactive methods.

  • Calculate the percentage of inhibition for each this compound concentration and determine the Ki value using appropriate enzyme kinetics software.

Kinase_Assay_Workflow In Vitro CDK Kinase Assay Workflow Start Start Prepare_Reagents Prepare Serial Dilutions of this compound, CDK/Cyclin Complexes, and Substrate Start->Prepare_Reagents Reaction_Setup Combine Kinase, Substrate, and this compound in a 96-well Plate Prepare_Reagents->Reaction_Setup Initiate_Reaction Add ATP to Start the Reaction Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Stop_Reaction Add Stop Solution Incubation->Stop_Reaction Detection Quantify Substrate Phosphorylation Stop_Reaction->Detection Data_Analysis Calculate Ki Value Detection->Data_Analysis End End Data_Analysis->End Western_Blot_Workflow Western Blot Workflow for p-pRb Detection Start Start Cell_Treatment Treat Cells with this compound Start->Cell_Treatment Lysis Cell Lysis and Protein Quantification Cell_Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-pRb) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis and Normalization Detection->Analysis End End Analysis->End

References

R547 Diaminopyrimidine Compound Class: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the R547 Diaminopyrimidine Compound Class for Researchers, Scientists, and Drug Development Professionals.

The this compound diaminopyrimidine compound class represents a significant advancement in the field of oncology, specifically in the development of targeted cancer therapies. This compound, a prominent member of this class, is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[1][2] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[1][2] This technical guide provides a comprehensive overview of the this compound diaminopyrimidine compound class, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its characterization.

Core Mechanism of Action: Inhibition of Cyclin-Dependent Kinases

The primary mechanism of action for the this compound diaminopyrimidine compound class is the potent and selective inhibition of key cell cycle-regulating CDKs. This compound has been shown to effectively inhibit CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1 with high affinity.[1] By binding to the ATP-binding pocket of these kinases, this compound prevents the phosphorylation of their substrates, thereby halting cell cycle progression.[1]

One of the critical downstream effects of this compound-mediated CDK inhibition is the reduced phosphorylation of the retinoblastoma protein (Rb).[1] Hypophosphorylated Rb remains active and binds to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition.[1] This leads to a cell cycle block at the G1 and G2 phases, ultimately inhibiting tumor cell proliferation.[1][2] Furthermore, this sustained cell cycle arrest has been shown to induce apoptosis, or programmed cell death, in cancer cells.[1][2][3]

R547_Signaling_Pathway cluster_0 This compound Inhibition of CDK cluster_1 Cell Cycle Regulation cluster_2 Apoptosis Induction This compound This compound CDK_Cyclin CDK1/Cyclin B CDK2/Cyclin E CDK4/Cyclin D1 This compound->CDK_Cyclin Inhibits Rb_p Phosphorylated Rb (pRb) (Inactive) CDK_Cyclin->Rb_p Phosphorylates CDK_Cyclin->Rb_p E2F E2F Rb_p->E2F Releases Rb Rb (Active) Rb->E2F Sequesters G1_S_Genes G1/S Phase Progression Genes E2F->G1_S_Genes Activates Transcription Cell_Cycle_Arrest G1/G2 Cell Cycle Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Leads to Cell_Cycle_Arrest->Apoptosis Caspase_Activation Caspase Activation (Caspase-3, -9) Apoptosis->Caspase_Activation DNA_Fragmentation DNA Fragmentation Apoptosis->DNA_Fragmentation

Figure 1: Simplified signaling pathway of this compound action. (Max Width: 760px)

Quantitative Data Presentation

The efficacy of the this compound diaminopyrimidine compound class has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound
TargetKi (nmol/L)
CDK1/cyclin B1-3
CDK2/cyclin E1-3
CDK4/cyclin D11-3
Other Kinases>5,000

Data sourced from DePinto et al. (2006).[1]

Table 2: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µmol/L)
HCT116Colon Carcinoma≤ 0.60
Hep G2Hepatocellular Carcinoma88 (at 48h)
H-4-II-ERat Hepatoma66 (at 24h), 23 (at 48h)
VariousBreast, Lung, Prostate, Cervix, Melanoma, B-cell lymphoma, Osteosarcoma~0.05 - 0.60

Data compiled from DePinto et al. (2006) and Hacioğlu et al. (2020).[1][3]

Table 3: In Vivo Antitumor Activity of this compound in Human Tumor Xenograft Models
Xenograft ModelTumor TypeDosing RegimenTumor Growth Inhibition
HCT116Colon CarcinomaOral, dailySignificant
Various (6)MultipleOral (daily) or IV (once weekly)Significant
MTLn3Rat Mammary TumorOral, once weeklyDose-dependent

Data sourced from DePinto et al. (2006).[1]

Table 4: Phase I Clinical Trial Data for this compound (NCT00400296)
ParameterFinding
Tolerable Dose155 mg/m² as a 90 or 180 min infusion on Day 1 and Day 8 of a 21-day cycle.
Dose-Limiting Toxicities (DLTs)At 195 mg/m² (90 min infusion): Grade 3 somnolence, confusion, fatigue. At 195 mg/m² (180 min infusion): Grade 3 pruritus.
Common Adverse EventsNausea, fatigue, emesis, headache, hypotension (mostly Grade 1/2).
PharmacodynamicsExposure-dependent decrease in the ratio of phosphorylated Rb to total Rb in peripheral blood mononuclear cells.
Antitumor ActivityTumor regression in one patient with metastatic squamous cell carcinoma; 8 other patients received ≥ 4 cycles.

Data from a 2007 ASCO meeting abstract.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used in the characterization of the this compound diaminopyrimidine compound class.

CDK Kinase Assay

This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against specific CDK/cyclin complexes.

Materials:

  • Recombinant human CDK1/cyclin B, CDK2/cyclin E, CDK4/cyclin D1

  • This compound compound

  • ATP, [γ-33P]ATP

  • Substrate (e.g., Histone H1 for CDK1 and CDK2, GST-Rb for CDK4)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the this compound compound in DMSO.

  • In a 96-well plate, combine the kinase, substrate, and this compound (or DMSO for control) in the kinase reaction buffer.

  • Initiate the reaction by adding a mixture of ATP and [γ-33P]ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 30% acetic acid).

  • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [γ-33P]ATP.

  • Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation if the Km of ATP is known.

CDK_Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents (Kinase, Substrate, this compound, ATP) start->prep_reagents reaction_setup Set up Kinase Reaction in 96-well plate prep_reagents->reaction_setup incubation Incubate at 30°C reaction_setup->incubation stop_reaction Stop Reaction incubation->stop_reaction transfer_filter Transfer to Filter Plate stop_reaction->transfer_filter wash_plate Wash Filter Plate transfer_filter->wash_plate measure_radioactivity Measure Radioactivity wash_plate->measure_radioactivity data_analysis Data Analysis (IC50/Ki determination) measure_radioactivity->data_analysis end End data_analysis->end Western_Blot_Workflow start Start cell_treatment Cell Culture and This compound Treatment start->cell_treatment cell_lysis Cell Lysis and Protein Quantification cell_treatment->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Membrane Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-phospho-Rb) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Acquisition and Analysis detection->analysis end End analysis->end

References

R547: An ATP-Competitive Inhibitor of CDK1, CDK2, and CDK4 - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of R547, a potent, selective, and orally bioavailable diaminopyrimidine compound that functions as an ATP-competitive inhibitor of key cyclin-dependent kinases (CDKs). This compound targets CDK1, CDK2, and CDK4, crucial regulators of cell cycle progression, making it a compound of significant interest in oncology research. This document details its mechanism of action, inhibitory potency, and its effects on cellular processes, and provides detailed protocols for key experimental assays.

Mechanism of Action

This compound is a selective inhibitor of the cyclin-dependent kinase family. CDKs are serine/threonine kinases that form active complexes with their regulatory cyclin partners to govern the progression of the cell cycle. Dysregulation of CDK activity is a common feature in many human cancers, leading to uncontrolled cell proliferation.

This compound exerts its inhibitory effect by competing with ATP for the binding site on the CDK catalytic subunit. The binding of this compound to the ATP-binding pocket prevents the transfer of a phosphate group from ATP to the kinase's protein substrates, thereby blocking their phosphorylation. A key downstream target of the CDK4/Cyclin D1 and CDK2/Cyclin E complexes is the Retinoblastoma protein (Rb). By inhibiting these CDKs, this compound prevents the phosphorylation of Rb. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle. This leads to cell cycle arrest at the G1 and G2 checkpoints, inhibition of tumor cell proliferation, and eventual induction of apoptosis.

An X-ray crystal structure of this compound bound to CDK2 has confirmed its binding mode within the ATP-binding pocket, providing a structural basis for its inhibitory activity.

Quantitative Data: Inhibitory Potency

This compound demonstrates high potency against CDK1, CDK2, and CDK4 in the low nanomolar range. Its selectivity is highlighted by its lack of activity against a broad panel of other kinases at significantly higher concentrations.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target Kinase/Cyclin ComplexKᵢ (nM)
CDK4 / Cyclin D11
CDK1 / Cyclin B2
CDK2 / Cyclin E3
GSK3α46
CDK7 / Cyclin H171
GSK3β260
Other Kinases (Panel of >120)>5,000
Table 2: Cellular Proliferation Inhibitory Activity of this compound
Cell LineHistologic TypeIC₅₀ (µM)
HCT116Colon Carcinoma0.08
Various Tumor Cell LinesMultiple Types< 0.60

This compound's anti-proliferative activity has been shown to be independent of the cell line's p53 or Rb status and is effective in multidrug-resistant (MDR) cell lines.

Visualizations: Pathways and Mechanisms

Signaling Pathway: Cell Cycle Regulation and this compound Inhibition

Cell_Cycle_Pathway cluster_G1 G1 Regulation G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Checkpoint M->G1 CDK4_D CDK4/Cyclin D Rb_E2F Rb-E2F Complex CDK4_D->Rb_E2F Phosphorylates CDK2_E CDK2/Cyclin E CDK2_E->Rb_E2F Phosphorylates CDK1_B CDK1/Cyclin B CDK1_B->M Promotes Mitosis pRb_E2F pRb + E2F Rb_E2F->pRb_E2F pRb_E2F->S Promotes S-Phase Entry This compound This compound This compound->CDK4_D This compound->CDK2_E This compound->CDK1_B

Caption: this compound inhibits CDK4/2, preventing Rb phosphorylation and blocking G1/S transition.

Logical Relationship: ATP-Competitive Inhibition

ATP_Competitive_Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by this compound ATP_N ATP CDK_N CDK Active Site ATP_N->CDK_N Binds Substrate_N Substrate CDK_N->Substrate_N Binds pSubstrate_N Phosphorylated Substrate Substrate_N->pSubstrate_N Phosphorylation ATP_I ATP CDK_I CDK Active Site ATP_I->CDK_I Blocked R547_I This compound R547_I->CDK_I Competitively Binds Substrate_I Substrate Block X Substrate_I->Block No Phosphorylation Flow_Cytometry_Workflow start Start: Seed Cells treat Treat with this compound (Dose-Response, 24h) start->treat harvest Harvest Cells (Trypsinize & Centrifuge) treat->harvest fix Fix Cells (Ice-Cold 70% Ethanol) harvest->fix stain Stain DNA (Propidium Iodide + RNase A) fix->stain acquire Acquire Data (Flow Cytometer) stain->acquire analyze Analyze Data (Quantify G1, S, G2/M Phases) acquire->analyze end End: Determine Cell Cycle Arrest analyze->end

R547: An In-Depth Technical Guide to In Vivo Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R547 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1.[1][2] These kinases are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[1] By inhibiting these CDKs, this compound induces cell cycle arrest at the G1 and G2 phases and promotes apoptosis in tumor cells.[1][3] A key mechanism of action is the reduction of retinoblastoma protein (pRb) phosphorylation, a critical step in cell cycle progression.[1][2] This technical guide provides a comprehensive overview of the in vivo efficacy of this compound in various xenograft models, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Core Efficacy Data in Xenograft Models

This compound has demonstrated significant antitumor activity in a range of human tumor xenograft models and a syngeneic rat model. Efficacy has been observed with both daily oral (p.o.) and once-weekly intravenous (i.v.) administration.[1]

Human Tumor Xenograft Models in Nude Mice
Cell LineTumor TypeTreatment RegimenDosageTumor Growth Inhibition (TGI)Reference
HCT116Colorectal CarcinomaOral, dailyNot SpecifiedUp to 95%[4]
MDA-MB-435MelanomaNot SpecifiedNot SpecifiedData Not Available[1]
A2780Ovarian CarcinomaNot SpecifiedNot SpecifiedData Not Available[1]
RPMI-8226Multiple MyelomaNot SpecifiedNot SpecifiedData Not Available[1]
PC-3Prostate AdenocarcinomaNot SpecifiedNot SpecifiedData Not Available[1]
NCI-H460Non-Small Cell Lung CancerNot SpecifiedNot SpecifiedData Not Available[1]
Syngeneic Orthotopic Rat Model
Cell LineTumor TypeAnimal ModelTreatment RegimenDosageEfficacy MetricReference
MTLn3Mammary AdenocarcinomaFischer RatsOral, daily & i.v., once weeklyNot SpecifiedSignificant Antitumor Activity[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols are based on the available information from published studies.

Human Tumor Xenograft Studies

1. Cell Lines and Culture:

  • Human tumor cell lines (HCT116, MDA-MB-435, A2780, RPMI-8226, PC-3, and NCI-H460) are cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.

2. Animal Models:

  • Female athymic nude mice are typically used for the engraftment of human tumor cells.

3. Tumor Implantation:

  • Tumor cells are harvested during their exponential growth phase.

  • A predetermined number of cells (e.g., 5 x 10^6 cells) are resuspended in a suitable medium, often mixed with Matrigel, to enhance tumor establishment.

  • The cell suspension is subcutaneously injected into the flank of the mice.

4. This compound Administration:

  • Oral (p.o.) Administration: this compound is formulated in an appropriate vehicle for daily gavage.

  • Intravenous (i.v.) Administration: this compound is dissolved in a suitable solvent for once-weekly injection via the tail vein.

5. Efficacy Evaluation:

  • Tumor volumes are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (length x width^2) / 2.

  • Animal body weights are monitored as an indicator of toxicity.

  • At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, biomarker analysis).

  • Tumor Growth Inhibition (TGI) is calculated as a percentage relative to the vehicle-treated control group.

Orthotopic Syngeneic Rat Study

1. Cell Line and Culture:

  • The MTLn3 rat mammary adenocarcinoma cell line is used.

2. Animal Model:

  • Female Fischer rats are used as the syngeneic host.

3. Tumor Implantation:

  • MTLn3 cells are implanted into the mammary fat pad to create an orthotopic tumor model.

4. This compound Administration and Efficacy Evaluation:

  • Protocols for drug administration and efficacy assessment are similar to those described for the xenograft models.

Visualizing the Science: Diagrams and Workflows

Signaling Pathway of this compound Action

R547_Mechanism cluster_cell_cycle Cell Cycle Progression CDK4_D CDK4/Cyclin D G1_S G1/S Transition CDK4_D->G1_S CDK2_E CDK2/Cyclin E CDK2_E->G1_S CDK1_B CDK1/Cyclin B G2_M G2/M Transition CDK1_B->G2_M pRb pRb G1_S->pRb phosphorylates Apoptosis Apoptosis G1_S->Apoptosis G2_M->Apoptosis E2F E2F pRb->E2F releases Proliferation Cell Proliferation E2F->Proliferation promotes This compound This compound This compound->CDK4_D This compound->CDK2_E This compound->CDK1_B

Caption: this compound inhibits CDK1, 2, and 4, blocking cell cycle progression and inducing apoptosis.

Experimental Workflow for Xenograft Efficacy Studies

Xenograft_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Cell_Culture 1. Tumor Cell Culture Tumor_Implantation 3. Tumor Cell Implantation (Subcutaneous/Orthotopic) Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. This compound Administration (p.o. or i.v.) Randomization->Treatment Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 8. Study Endpoint Reached Data_Collection->Endpoint Necropsy 9. Necropsy and Tissue Collection Endpoint->Necropsy Data_Analysis 10. Statistical Analysis (TGI Calculation) Necropsy->Data_Analysis

Caption: Standard workflow for assessing the in vivo efficacy of this compound in xenograft models.

Conclusion

The preclinical data strongly support the in vivo antitumor activity of this compound across a variety of solid tumor xenograft models. Its efficacy, demonstrated through both oral and intravenous routes of administration, combined with a well-defined mechanism of action targeting key cell cycle regulators, underscores its potential as a therapeutic agent in oncology. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic promise of this compound and other CDK inhibitors. Further investigation is warranted to fully characterize the efficacy of this compound in a broader range of cancer models and to identify predictive biomarkers for patient stratification in clinical trials.

References

Methodological & Application

Application Notes and Protocols: R547 In Vitro Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R547 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2] It demonstrates significant inhibitory activity against CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1, which are key regulators of cell cycle progression.[1][3][4] Dysregulation of these CDKs is a common feature in many human cancers, making them attractive targets for therapeutic intervention.[2][5] this compound has been shown to inhibit the proliferation of a wide range of tumor cell lines, irrespective of their p53 or retinoblastoma (Rb) protein status, by inducing cell cycle arrest at the G1 and G2 phases and promoting apoptosis.[1][3][4][6] This document provides a detailed protocol for assessing the in vitro anti-proliferative effects of this compound on cancer cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects by binding to the ATP-binding pocket of CDKs, primarily CDK1, CDK2, and CDK4, thereby preventing the phosphorylation of their substrates.[2][3] A key downstream target of the CDK4/6-cyclin D complex is the retinoblastoma protein (Rb). Inhibition of CDK4/6 by this compound prevents the phosphorylation of Rb.[1][2][3] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the G1 to S phase transition of the cell cycle.[2] Inhibition of CDK1 and CDK2 leads to arrest at the G2/M and G1/S checkpoints, respectively.[4][6] This multi-pronged inhibition of the cell cycle ultimately leads to apoptosis in cancer cells.

R547_Signaling_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CDK4_D CDK4/Cyclin D pRb pRb CDK4_D->pRb CDK2_E CDK2/Cyclin E CDK2_E->pRb Rb_E2F Rb-E2F Complex pRb->Rb_E2F E2F E2F Rb_E2F->E2F S_Phase S-Phase Progression E2F->S_Phase CDK1_B CDK1/Cyclin B M_Phase M-Phase Entry CDK1_B->M_Phase This compound This compound This compound->CDK4_D This compound->CDK2_E This compound->CDK1_B

Figure 1: this compound Signaling Pathway.

Quantitative Data Summary

This compound has demonstrated potent anti-proliferative activity across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from published studies are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colorectal Carcinoma0.08[5]
Various Tumor Cell LinesMultiple< 0.60[3][4]
H-4-II-ERat Hepatocellular Carcinoma~0.05 - 0.6 (effective concentrations)[6]
Hep G2Human Hepatocellular CarcinomaEffective at 10-100 µM after 48h[7]

Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay)

This protocol describes a common method for assessing cell proliferation, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, adapted for testing the efficacy of this compound.

Materials
  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (Soluble in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure
  • Cell Seeding:

    • Harvest and count cells using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 10 µM). Include a vehicle control (DMSO at the same concentration as the highest this compound dose).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

  • Plot the percentage of cell viability against the log of the this compound concentration.

  • Determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism or similar software).

Experimental_Workflow A 1. Cell Seeding (5,000-10,000 cells/well) B 2. Overnight Incubation (37°C, 5% CO2) A->B C 3. This compound Treatment (Serial Dilutions) B->C D 4. Incubation (48-72 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubation (2-4 hours) E->F G 7. Solubilize Formazan (Add DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Data Analysis (Calculate IC50) H->I

Figure 2: Experimental Workflow for this compound Cell Proliferation Assay.

Conclusion

This protocol provides a framework for evaluating the in vitro anti-proliferative activity of the CDK inhibitor this compound. The provided data and mechanism of action highlight its potential as an anti-cancer agent. Researchers can adapt this protocol to various cancer cell lines and downstream assays to further elucidate the cellular effects of this compound.

References

Application Notes and Protocol: Determination of R547 IC50 in HCT116 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

R547 is an orally bioavailable diaminopyrimidine compound that functions as a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] Specifically, it targets CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1 with high efficacy, displaying Ki values in the low nanomolar range (1-3 nM).[1][2][4] CDKs are crucial regulators of cell cycle progression, and their deregulation is a common feature in many human cancers.[3][4][5] By inhibiting these key kinases, this compound disrupts the cell cycle, leading to arrest in the G1 and G2 phases, inhibiting tumor cell proliferation, and inducing apoptosis.[1][3][4] A key mechanism of its action is the reduction of retinoblastoma (Rb) protein phosphorylation.[1][3][4]

The HCT116 cell line, derived from a human colorectal carcinoma, is a widely used model in cancer research for studying tumorigenesis and for the preclinical screening of novel anticancer drugs.[6][7] This document provides detailed protocols for the culture of HCT116 cells and the subsequent determination of the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTT assay.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anti-proliferative effects by targeting key regulators of the cell cycle. The diagram below illustrates how this compound inhibits CDK complexes, preventing the phosphorylation of the Retinoblastoma protein (Rb) and ultimately causing cell cycle arrest at the G1/S and G2/M checkpoints.

R547_Signaling_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CDK4_D Cyclin D / CDK4 Rb Rb CDK4_D->Rb phosphorylates CDK2_E Cyclin E / CDK2 CDK2_E->Rb phosphorylates pRb pRb E2F E2F Rb->E2F sequesters pRb->E2F releases S_Phase S Phase Entry E2F->S_Phase promotes CDK1_B Cyclin B / CDK1 M_Phase M Phase Entry CDK1_B->M_Phase promotes This compound This compound This compound->CDK4_D inhibits This compound->CDK2_E inhibits This compound->CDK1_B inhibits

Caption: this compound inhibits CDK1, 2, and 4, preventing cell cycle progression.

Quantitative Data Summary

The following table summarizes the key characteristics and reported potency of this compound in the HCT116 cell line.

ParameterDescriptionReference
Compound This compound (also known as Ro 4584820)[2]
Cell Line HCT116 (Human Colorectal Carcinoma)[8]
Molecular Targets Cyclin-dependent kinases: CDK1/cyclin B, CDK2/cyclin E, CDK4/cyclin D1[1][2][3]
Reported IC50 0.08 µM [8]
Assay Type Cell Proliferation / Viability Assay[4][8]

Experimental Protocols

Protocol 1: Culture of HCT116 Cells

This protocol describes the standard procedure for thawing, maintaining, and subculturing the HCT116 adherent human colorectal carcinoma cell line.

A. Materials

  • HCT116 cells (e.g., ATCC CCL-247)

  • McCoy's 5A Modified Medium[6][9][10]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

  • 0.25% (w/v) Trypsin-0.53 mM EDTA solution[9]

  • Phosphate-Buffered Saline (PBS), sterile, Ca2+/Mg2+-free

  • Cell culture flasks (T25 or T75)

  • Sterile centrifuge tubes

  • Humidified incubator (37°C, 5% CO2)[6][9]

  • Water bath (37°C)

  • Laminar flow hood

B. Complete Growth Medium Preparation To prepare 500 mL of complete growth medium, aseptically mix the following:

  • 445 mL of McCoy's 5A Medium

  • 50 mL of FBS (to a final concentration of 10%)[6][9]

  • 5 mL of Penicillin-Streptomycin (to a final concentration of 100 U/mL and 100 µg/mL, respectively)[9]

C. Thawing Cryopreserved Cells

  • Quickly thaw the cryovial of HCT116 cells in a 37°C water bath until only a small ice crystal remains.[9][10]

  • Wipe the outside of the vial with 70% ethanol and transfer it to a laminar flow hood.

  • Carefully transfer the cell suspension into a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at 150-400 x g for 5-8 minutes to pellet the cells.[9]

  • Aspirate the supernatant, which contains residual cryoprotectant (DMSO).

  • Gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a T75 culture flask.

  • Incubate at 37°C in a 5% CO2 humidified incubator. Change the medium after 24 hours to remove any remaining dead cells.

D. Cell Maintenance and Subculture

  • Culture cells until they reach 70-80% confluency, renewing the medium every 2-3 days.[9][10]

  • To passage the cells, aspirate the old medium from the flask.

  • Briefly rinse the cell monolayer with sterile PBS to remove any residual serum that could inhibit trypsin activity.[7][9]

  • Add 2-3 mL of pre-warmed Trypsin-EDTA solution to the T75 flask, ensuring the entire cell layer is covered.

  • Incubate for 2-5 minutes at 37°C, or until cells detach when observed under a microscope.[9][11] Avoid over-trypsinization.

  • Add 5-7 mL of complete growth medium to the flask to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Transfer the cells to a new flask at a recommended split ratio of 1:3 to 1:8.[10] Add fresh medium to the appropriate volume.

  • Incubate the new culture at 37°C and 5% CO2.

Protocol 2: IC50 Determination by MTT Assay

This protocol details the steps to determine the IC50 value of this compound in HCT116 cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT to a purple formazan product.

MTT_Workflow start Start: Culture HCT116 Cells to 70-80% Confluency seed 1. Seed Cells (1.5 x 10^4 cells/well) in 96-well plate start->seed incubate1 2. Incubate Overnight (37°C, 5% CO2) seed->incubate1 prep_drug 3. Prepare Serial Dilutions of this compound incubate1->prep_drug treat 4. Treat Cells (Add this compound dilutions to wells) prep_drug->treat incubate2 5. Incubate for 72 hours treat->incubate2 add_mtt 6. Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 7. Incubate for 4 hours (Allow formazan formation) add_mtt->incubate3 add_dmso 8. Solubilize Formazan (Add 100-150 µL DMSO/well) incubate3->add_dmso read_plate 9. Measure Absorbance (570 nm) add_dmso->read_plate analyze 10. Analyze Data (Calculate % Viability and IC50) read_plate->analyze end End analyze->end

References

Application Notes and Protocols for R547-Induced Apoptosis in Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R547 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant promise in the induction of apoptosis in various tumor cell lines.[1] This diaminopyrimidine compound effectively targets CDK1, CDK2, and CDK4, key regulators of cell cycle progression.[1] Dysregulation of CDK activity is a common feature in cancer, leading to uncontrolled cell proliferation. This compound's inhibitory action leads to cell cycle arrest, primarily at the G1 and G2 phases, and subsequent induction of programmed cell death, or apoptosis.[2] These application notes provide a comprehensive overview of this compound's mechanism of action, protocols for key experimental assays, and quantitative data to facilitate further research and development.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the kinase activity of CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1 complexes.[1] This inhibition prevents the phosphorylation of key substrates, most notably the retinoblastoma protein (Rb). Hypophosphorylated Rb remains active and binds to the E2F transcription factor, preventing the expression of genes required for the G1 to S phase transition. This leads to a G1 cell cycle arrest. Inhibition of CDK1/cyclin B activity by this compound also contributes to a G2 phase arrest. The sustained cell cycle blockade ultimately triggers the intrinsic apoptotic pathway, characterized by DNA fragmentation and caspase activation.[1][3] The pro-apoptotic effects of this compound have been observed to be independent of p53 or multidrug resistance (MDR) status in tumor cells, highlighting its potential for broad therapeutic application.[4]

Quantitative Data

The following tables summarize the in vitro efficacy of this compound across various parameters and cell lines.

Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases

Target EnzymeKi (nmol/L)
CDK1/cyclin B2
CDK2/cyclin E3
CDK4/cyclin D11

Data sourced from multiple studies.[1]

Table 2: Anti-proliferative Activity of this compound in Human Tumor Cell Lines

Cell LineCancer TypeIC50 (µmol/L)
HCT116Colon Carcinoma≤ 0.60
Hep G2Hepatocellular Carcinoma88 (at 48h)
H-4-II-E (rat)Hepatocellular Carcinoma66 (at 24h), 23 (at 48h)
VariousBreast, Lung, Prostate, etc.≤ 0.60

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%. Data indicates broad efficacy across different tumor types.[3][5]

Table 3: Induction of Apoptosis by this compound in Hepatocellular Carcinoma Cells

Cell LineThis compound Concentration (µM)Duration (h)Early Apoptotic Cells (%)
H-4-II-E (rat)102438
H-4-II-E (rat)252445
H-4-II-E (rat)Control (DMSO)244.1

Data demonstrates a dose-dependent increase in the percentage of early apoptotic cells following this compound treatment.[3][6]

Experimental Protocols

Detailed methodologies for key experiments to assess the apoptotic effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on tumor cell lines and to calculate the IC50 value.

Materials:

  • Tumor cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Tumor cell lines treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with various concentrations of this compound for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • Tumor cell lines treated with this compound

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with this compound for the desired duration.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate for at least 30 minutes on ice.

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Phospho-Rb

This protocol is used to detect the phosphorylation status of the retinoblastoma protein.

Materials:

  • Tumor cell lysates (treated and untreated with this compound)

  • Protein lysis buffer (e.g., RIPA buffer) with phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody against phospho-Rb (specific for CDK phosphorylation sites, e.g., Ser780, Ser807/811)

  • Primary antibody against total Rb (as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells in lysis buffer and determine protein concentration.

  • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-Rb antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Strip the membrane and re-probe with an anti-total Rb antibody for normalization.

Visualizations

R547_Signaling_Pathway This compound This compound CDK1_B CDK1/Cyclin B This compound->CDK1_B inhibits CDK2_E CDK2/Cyclin E This compound->CDK2_E inhibits CDK4_D1 CDK4/Cyclin D1 This compound->CDK4_D1 inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G1 and G2) G2_M_Transition G2/M Transition CDK1_B->G2_M_Transition promotes pRb Phosphorylation of Rb CDK2_E->pRb CDK4_D1->pRb E2F E2F Release pRb->E2F inhibits G1_S_Transition G1/S Transition E2F->G1_S_Transition promotes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis induces

Caption: this compound-induced apoptotic signaling pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_data_analysis Data Analysis Seed_Cells Seed Tumor Cells Treat_this compound Treat with this compound Seed_Cells->Treat_this compound MTT_Assay Cell Viability (MTT) Treat_this compound->MTT_Assay Flow_Cytometry Apoptosis & Cell Cycle (Flow Cytometry) Treat_this compound->Flow_Cytometry Western_Blot Protein Analysis (Western Blot) Treat_this compound->Western_Blot IC50 IC50 Calculation MTT_Assay->IC50 Apoptosis_Quant Quantify Apoptosis Flow_Cytometry->Apoptosis_Quant Cell_Cycle_Dist Cell Cycle Distribution Flow_Cytometry->Cell_Cycle_Dist Phospho_Rb_Levels pRb Phosphorylation Levels Western_Blot->Phospho_Rb_Levels

Caption: General experimental workflow for studying this compound.

References

Application Notes and Protocols for R547 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R547 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] It demonstrates significant activity against CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1, with Ki values in the low nanomolar range.[1][2][3][4] This inhibition of CDK activity leads to cell cycle arrest at the G1 and G2 phases and can induce apoptosis in cancer cells.[1][5] this compound has shown efficacy in a wide range of tumor cell lines, irrespective of their p53 or multidrug resistance status.[1][4] A key mechanism of action is the reduction of retinoblastoma protein (Rb) phosphorylation.[1][2][4] These characteristics make this compound a valuable tool for cancer research and drug development.

This document provides detailed protocols for the preparation, solubilization, and application of this compound in cell culture experiments.

Data Presentation

This compound Inhibitory Activity
TargetKi (nM)
CDK1/cyclin B2
CDK2/cyclin E3
CDK4/cyclin D11
GSK3α46
CDK7/cyclin H171
GSK3β260

Data compiled from multiple sources.[1][2][3]

This compound Cellular Activity
Cell LineIC50 (µM)
HCT116 (Colon)0.08
Various Tumor Cell Lines< 0.60
Hep G2 (Liver) - 24h> 100
Hep G2 (Liver) - 48h~10
H-4-II-E (Rat Liver) - 24h~10
H-4-II-E (Rat Liver) - 48h~10

Data compiled from multiple sources.[1][3][4][5][6]

This compound Solubility
SolventSolubility
DMSOup to 100 mM

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM). It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[4]

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Treatment of Cells with this compound

Materials:

  • Cultured cells in appropriate cell culture flasks or plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Sterile phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

Protocol:

  • Cell Seeding:

    • For adherent cells, seed the cells in culture vessels at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere and recover for 24 hours.

    • For suspension cells, seed the cells at the desired density immediately before treatment.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells.[7] A vehicle control (medium with the same final concentration of DMSO without this compound) must be included in all experiments.

  • Cell Treatment:

    • Remove the existing medium from the cells.

    • Add the prepared medium containing the desired concentrations of this compound (and the vehicle control) to the respective wells or flasks.

    • Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Post-Treatment Analysis:

    • Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, trypan blue exclusion), cell cycle analysis (e.g., flow cytometry), apoptosis assays (e.g., Annexin V staining), or protein analysis (e.g., Western blotting for phosphorylated Rb).

Mandatory Visualizations

R547_Preparation_Workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application R547_powder This compound Powder Mix Dissolve in DMSO R547_powder->Mix DMSO DMSO DMSO->Mix Stock 10-100 mM Stock Solution Mix->Stock Store Store at -20°C / -80°C Stock->Store Dilute Prepare Working Solutions in Medium Stock->Dilute Cells Seed Cells in Culture Vessel Treat Treat Cells with this compound Cells->Treat Dilute->Treat Incubate Incubate (24-72h) Treat->Incubate Analyze Downstream Analysis Incubate->Analyze

Caption: Workflow for this compound Preparation and Cell Treatment.

R547_Signaling_Pathway cluster_pathway This compound Mechanism of Action This compound This compound CDK1_CyclinB CDK1 / Cyclin B This compound->CDK1_CyclinB CDK2_CyclinE CDK2 / Cyclin E This compound->CDK2_CyclinE CDK4_CyclinD1 CDK4 / Cyclin D1 This compound->CDK4_CyclinD1 G2_M_Transition G2/M Phase Transition CDK1_CyclinB->G2_M_Transition Apoptosis Apoptosis CDK1_CyclinB->Apoptosis Rb Rb CDK2_CyclinE->Rb Phosphorylates CDK2_CyclinE->Apoptosis CDK4_CyclinD1->Rb Phosphorylates CDK4_CyclinD1->Apoptosis pRb p-Rb (Phosphorylated) E2F E2F pRb->E2F Releases G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition

Caption: this compound Signaling Pathway in Cell Cycle Regulation.

References

Application Notes and Protocols for R547 Dosing in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of R547, a potent and selective cyclin-dependent kinase (CDK) inhibitor, in mouse models of cancer. The following protocols and data are compiled from preclinical studies and are intended to assist in the design of efficacious and well-tolerated dosing schedules.

Data Presentation: Quantitative Dosing Schedules

The following tables summarize the reported dosing schedules for this compound in various in vivo mouse xenograft models. These data highlight the flexibility of this compound administration through both oral and intravenous routes.

Table 1: Oral Administration of this compound in Human Tumor Xenograft Models

Mouse ModelTumor TypeDose (mg/kg)Dosing ScheduleObserved Efficacy (Tumor Growth Inhibition - TGI)Citation
Nude MiceColon, Lung, Breast, Prostate, Melanoma40Daily79-99%[1]
Nude MiceHCT116 Colorectal38Daily (single dose)Significant[2]
Nude MiceHCT116 Colorectal19Every 12 hoursSignificant[2]
Nude MiceHCT116 Colorectal12.5Every 8 hoursSignificant[2]
Nude MiceHCT116 Colorectal25, 50, 75DailyUp to 95%[1][3]

Table 2: Intravenous Administration of this compound in Human Tumor Xenograft Models

Mouse ModelTumor TypeDose (mg/kg)Dosing ScheduleObserved Efficacy (Tumor Growth Inhibition - TGI)Citation
Nude MiceVarious Human Tumors40Once Weekly61-95%[1]

Note: The effective doses of this compound were reported to be well-tolerated, with no significant body weight loss or overt signs of toxicity observed during the study periods.[1]

Signaling Pathway and Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1 with high affinity (Ki = 1-3 nmol/L).[4] Inhibition of these CDKs disrupts the cell cycle, leading to a block at the G1 and G2 phases and subsequent induction of apoptosis in cancer cells.[4] A key pharmacodynamic marker of this compound activity is the reduced phosphorylation of the retinoblastoma protein (Rb) at specific CDK phosphorylation sites.[1][4]

R547_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G2 G2 Phase M M Phase CDK4_D1 CDK4/Cyclin D1 Rb Rb Phosphorylation CDK4_D1->Rb CellCycleArrest Cell Cycle Arrest (G1/G2) CDK2_E CDK2/Cyclin E CDK2_E->Rb CDK1_B CDK1/Cyclin B CDK1_B->G2 Promotes G2/M Transition E2F E2F Release Rb->E2F Inhibits E2F->S Promotes S-Phase Entry Apoptosis Apoptosis CellCycleArrest->Apoptosis This compound This compound This compound->CDK4_D1 This compound->CDK2_E This compound->CDK1_B Experimental_Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., HCT116 in nude mice) start->tumor_implantation end End tumor_growth Tumor Growth Monitoring (until ~100 mm³) tumor_implantation->tumor_growth randomization Randomization of Mice (Treatment vs. Control) tumor_growth->randomization dosing_start Initiate Dosing Schedule (Oral or IV) randomization->dosing_start monitoring Monitor Tumor Volume & Animal Health dosing_start->monitoring endpoint Study Endpoint (e.g., Day 21) monitoring->endpoint analysis Tumor Collection & Pharmacodynamic Analysis (e.g., pRb levels) endpoint->analysis analysis->end

References

Application Notes and Protocols for Cell Cycle Analysis Using Flow Cytometry: Evaluating the Effects of the CDK Inhibitor R547

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cell cycle is a fundamental process that governs the replication and division of cells. Its dysregulation is a hallmark of cancer, making it a critical target for therapeutic intervention. Cyclin-dependent kinases (CDKs) are key regulators of cell cycle progression, and their inhibition presents a promising strategy for cancer treatment. R547 is a potent and selective ATP-competitive inhibitor of CDK1, CDK2, and CDK4, which play crucial roles in the G1/S and G2/M transitions of the cell cycle.[1][2] This document provides a detailed protocol for analyzing the effects of the CDK inhibitor this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.

This compound has been shown to effectively inhibit the proliferation of various tumor cell lines by inducing cell cycle arrest at the G1 and G2 phases, as well as promoting apoptosis.[1] By inhibiting CDK activity, this compound prevents the phosphorylation of the retinoblastoma (Rb) protein, a key step for the cell to proceed through the G1 checkpoint.[2][3] This leads to an accumulation of cells in the G1 and G2 phases of the cell cycle. Flow cytometry with PI staining is a robust and widely used method to quantify the distribution of cells in different phases of the cell cycle based on their DNA content.[4][5]

Principle of Propidium Iodide Staining for Cell Cycle Analysis

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[4][5] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[5] Therefore, cells in the G2 or M phase (G2/M), which have double the DNA content of cells in the G0 or G1 phase (G0/G1), will exhibit twice the fluorescence intensity. Cells in the S phase, which are actively synthesizing DNA, will have an intermediate DNA content and fluorescence intensity.[4] Because PI is not permeable to the membrane of live cells, the cells must be fixed, typically with ethanol, to allow the dye to enter and stain the nuclear DNA.[5] To ensure that only DNA is stained, RNA is removed by treating the cells with RNase.[4]

Experimental Protocols

This section provides a detailed methodology for treating cells with the CDK inhibitor this compound and subsequent analysis of the cell cycle by flow cytometry using propidium iodide staining.

Materials
  • Cell Lines: Human cancer cell lines (e.g., HCT116 colorectal carcinoma, MCF-7 breast cancer)

  • Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (CDK Inhibitor): Stock solution in a suitable solvent (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS): sterile, pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol: ice-cold

  • Propidium Iodide (PI) Staining Solution: 50 µg/mL PI in PBS

  • RNase A Solution: 100 µg/mL in PBS

  • Flow cytometry tubes

  • Flow cytometer

Protocol for Cell Treatment and Sample Preparation
  • Cell Seeding: Seed the chosen cancer cell line in 6-well plates at a density that will allow for logarithmic growth during the experiment and ensure they are not confluent at the time of harvesting.

  • Cell Treatment: After allowing the cells to attach overnight, treat them with varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells once with PBS.

    • Add Trypsin-EDTA to detach the cells.

    • Once detached, add complete medium to inactivate the trypsin.

    • Transfer the cell suspension to a centrifuge tube.

  • Cell Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[5][6]

    • Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.[5][6]

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.[5]

    • Carefully decant the ethanol.

    • Wash the cell pellet twice with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Add 50 µL of RNase A solution to the cell suspension.[5]

    • Incubate at room temperature for 30 minutes in the dark.[6]

Flow Cytometry Data Acquisition
  • Instrument Setup:

    • Set up the flow cytometer with the appropriate laser (e.g., 488 nm) and emission filters for PI (typically around 600 nm).[7]

    • Ensure the instrument's fluidics are clean and running properly.

  • Data Acquisition:

    • Analyze the stained samples on the flow cytometer.

    • Collect data for at least 10,000-20,000 events per sample.

    • Use a low flow rate to ensure high-quality data with a low coefficient of variation (CV) for the G0/G1 peak.[5]

    • Use a dot plot of forward scatter area (FSC-A) versus forward scatter height (FSC-H) or pulse width to exclude cell doublets and aggregates from the analysis.[8]

    • Record the PI fluorescence signal on a linear scale.[5]

Data Presentation and Analysis

The data obtained from the flow cytometer can be analyzed using appropriate software (e.g., FlowJo, FCS Express) to generate a histogram of cell count versus PI fluorescence intensity. The software's cell cycle analysis platform can then be used to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle (Sub-G1, G0/G1, S, and G2/M).

Representative Data

The following table summarizes the expected quantitative data from a cell cycle analysis experiment on HCT116 cells treated with a CDK inhibitor like this compound for 48 hours. The data is hypothetical but based on the known effects of pan-CDK inhibitors causing G1 and G2/M arrest.

Treatment GroupConcentration (µM)% Sub-G1 (Apoptosis)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control02.5 ± 0.545.2 ± 2.135.8 ± 1.816.5 ± 1.2
This compound0.14.1 ± 0.755.3 ± 2.525.1 ± 1.515.5 ± 1.1
This compound0.58.9 ± 1.268.7 ± 3.110.2 ± 0.912.2 ± 1.0
This compound1.015.6 ± 1.850.1 ± 2.88.5 ± 0.725.8 ± 2.0

Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Sample Preparation cluster_2 Data Acquisition and Analysis A Seed Cancer Cells B Treat with this compound or Vehicle A->B C Harvest Cells B->C D Fix with Cold 70% Ethanol C->D E Stain with Propidium Iodide and RNase A D->E F Acquire Data on Flow Cytometer E->F G Gate on Single Cells F->G H Analyze Cell Cycle Distribution G->H

References

R547: A Potent and Selective Tool for Interrogating Cyclin-Dependent Kinase Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

R547 is a potent, selective, and orally bioavailable diaminopyrimidine compound that acts as an ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] Its high affinity for key cell cycle-regulating CDKs, namely CDK1, CDK2, and CDK4, makes it an invaluable tool for studying the intricate roles of these kinases in cell cycle progression, proliferation, and apoptosis.[1][2][4][5] These application notes provide a comprehensive overview of this compound's biochemical properties and offer detailed protocols for its use in fundamental research and drug discovery.

Mechanism of Action and Selectivity

This compound exerts its biological effects by binding to the ATP-binding pocket of sensitive CDKs, thereby preventing the phosphorylation of their downstream substrates.[1][2] This inhibition leads to cell cycle arrest, primarily at the G1 and G2 phases, and can induce apoptosis in cancer cell lines.[2][4] A key downstream target of the CDKs inhibited by this compound is the retinoblastoma protein (Rb). By preventing the hyperphosphorylation of Rb, this compound maintains it in its active, hypophosphorylated state, where it sequesters the E2F transcription factor, thereby blocking the transcription of genes required for S-phase entry.[1][2][3][4]

This compound exhibits remarkable selectivity for CDK1, CDK2, and CDK4 over a vast array of other kinases, making it a precise tool for dissecting CDK-dependent signaling pathways.[1][4][5][6]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Target KinaseKi (nM)
CDK1/cyclin B2
CDK2/cyclin E3
CDK4/cyclin D11
GSK3α46
CDK7/cyclin H171
GSK3β260
>120 other kinases>5,000

Data compiled from references[2][4][5][6].

Table 2: Cellular Activity of this compound in Cancer Cell Lines
Cell LineHistologic TypeIC50 (µM)
HCT116Colorectal Carcinoma0.08
Various Tumor Cell LinesMultiple<0.60
Hep G2 (24h)Hepatocellular Carcinoma>100
Hep G2 (48h)Hepatocellular Carcinoma~10
H-4-II-E (24h)Rat Hepatocellular Carcinoma~10
H-4-II-E (48h)Rat Hepatocellular Carcinoma~10

Data compiled from references[1][4][5][7]. Note that IC50 values can vary depending on the assay conditions and cell line.

Signaling Pathway Diagram

CDK_Pathway_Inhibition_by_this compound cluster_G1_S G1-S Transition cluster_G2_M G2-M Transition cluster_S_Phase S-Phase Progression CDK4_D1 CDK4/Cyclin D1 Rb Rb CDK4_D1->Rb phosphorylates E2F E2F Rb->E2F inactivates S_phase_genes S-Phase Genes E2F->S_phase_genes activates CDK1_B CDK1/Cyclin B Mitosis_Substrates Mitotic Substrates CDK1_B->Mitosis_Substrates phosphorylates Mitosis Mitosis Mitosis_Substrates->Mitosis promotes CDK2_E CDK2/Cyclin E DNA_Replication_Factors DNA Replication Factors CDK2_E->DNA_Replication_Factors phosphorylates DNA_Synthesis DNA Synthesis DNA_Replication_Factors->DNA_Synthesis promotes This compound This compound This compound->CDK4_D1 This compound->CDK1_B This compound->CDK2_E

Caption: Inhibition of CDK signaling by this compound.

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay

This protocol is designed to determine the inhibitory activity of this compound against a specific CDK/cyclin complex using a non-radioactive, luminescence-based assay.

Materials:

  • Purified recombinant CDK/cyclin complexes (e.g., CDK1/cyclin B, CDK2/cyclin E, CDK4/cyclin D1)

  • Kinase substrate (e.g., Histone H1 for CDK1/2, Rb C-terminal fragment for CDK4)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer. Also, prepare a vehicle control (DMSO) and a no-kinase control.

  • In a 96-well plate, add 5 µL of the this compound dilution or control to each well.

  • Add 10 µL of a solution containing the kinase and its substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution of a given cell line.[8][9][10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for the desired time period (e.g., 24, 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with ice-cold PBS.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the cells at 800 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay by Annexin V and Propidium Iodide Staining

This protocol allows for the detection and quantification of apoptotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (or similar kit with a different fluorophore)

  • Propidium Iodide (PI) solution

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for the desired time period (e.g., 48, 72 hours).

  • Harvest both the adherent and floating cells and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with ice-cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples on a flow cytometer within 1 hour of staining.

  • Use appropriate software to quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Experimental Workflow Diagrams

Kinase_Assay_Workflow start Start prep_reagents Prepare this compound dilutions, kinase, substrate, and ATP solutions start->prep_reagents plate_setup Add this compound/controls, kinase/substrate, and ATP to 96-well plate prep_reagents->plate_setup incubation Incubate at 30°C for 60 min plate_setup->incubation adp_glo Add ADP-Glo™ Reagent (deplete ATP) incubation->adp_glo kinase_detection Add Kinase Detection Reagent (generate luminescence) adp_glo->kinase_detection read_plate Measure luminescence kinase_detection->read_plate analyze_data Calculate % inhibition and IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for in vitro kinase activity assay.

Cell_Cycle_Analysis_Workflow start Start seed_cells Seed and culture cells start->seed_cells treat_cells Treat cells with this compound/vehicle seed_cells->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells fix_cells Fix cells in 70% ethanol harvest_cells->fix_cells stain_cells Stain with Propidium Iodide/RNase A fix_cells->stain_cells flow_cytometry Analyze by flow cytometry stain_cells->flow_cytometry data_analysis Deconvolute histograms and quantify cell cycle phases flow_cytometry->data_analysis end End data_analysis->end

Caption: Workflow for cell cycle analysis.

Conclusion

This compound is a well-characterized and highly selective inhibitor of CDK1, CDK2, and CDK4, making it an exceptional chemical probe for investigating the roles of these kinases in cellular processes. The protocols and data presented herein provide a solid foundation for researchers to utilize this compound effectively in their studies of cell cycle regulation, cancer biology, and drug development. As with any chemical inhibitor, it is crucial to use appropriate controls and to consider potential off-target effects, although for this compound, these appear to be minimal at effective concentrations.

References

Application of R547 in Combination with Other Chemotherapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

R547 is a potent, ATP-competitive, small-molecule inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK2, and CDK4. These kinases are critical regulators of cell cycle progression, and their aberrant activity is a hallmark of many cancers. By inhibiting these CDKs, this compound can induce cell cycle arrest in both the G1 and G2 phases and promote apoptosis in tumor cells.[1] The rationale for combining this compound with traditional chemotherapeutic agents lies in the potential for synergistic or additive effects, overcoming drug resistance, and potentially reducing the required doses of cytotoxic drugs, thereby minimizing toxicity.

Recent preclinical evidence suggests that combining CDK inhibitors like this compound with chemotherapy can be a promising therapeutic strategy. For instance, studies have indicated that the combination of CDK inhibitors with agents like daunorubicin may enhance anticancer efficacy. While specific quantitative data for this compound in combination therapies are still emerging, the principles and methodologies are well-established through studies of other CDK inhibitors. This document provides a comprehensive guide to the preclinical evaluation of this compound in combination with other chemotherapeutics, including detailed protocols and data presentation formats.

Data Presentation: Summarized Quantitative Data

Effective evaluation of drug combinations requires rigorous quantitative analysis. The following tables provide examples of how to structure and present data from in vitro and in vivo combination studies. Data from studies on other CDK inhibitors are used here for illustrative purposes and should be replaced with this compound-specific data as it becomes available.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapeutic Agents

Cell LineCancer TypeThis compound IC50 (µM)Chemotherapeutic AgentChemo IC50 (µM)Combination IC50 (this compound + Chemo)Combination Index (CI)*Synergy/Antagonism
HL-60Acute Myeloid LeukemiaNot ReportedDaunorubicin2.520.93 (for the combination)< 1Synergism[2]
U937Acute Myeloid LeukemiaNot ReportedDaunorubicin1.310.80 (for the combination)< 1Synergism[2]
PC3Prostate CancerNot ReportedDoxorubicin0.908Not Reported< 1 (at certain concentrations)Synergism[3]
DU145Prostate CancerNot ReportedDoxorubicin0.343Not Reported> 1 (in most settings)Antagonism[3]
KYSE30Esophageal Squamous CarcinomaNot ReportedCisplatinNot ReportedNot Reported< 1Synergism[4]
FM55PMelanomaNot ReportedCisplatinNot ReportedNot Reported< 1 (with Osthole)Synergism[5]
FM55M2MelanomaNot ReportedCisplatinNot ReportedNot Reported< 1 (with Osthole)Synergism[5]

*Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Efficacy of CDK Inhibitor Combinations in Xenograft Models

Xenograft ModelCancer TypeCDK InhibitorChemotherapeutic AgentDosing RegimenTumor Growth Inhibition (TGI) - CDK Inhibitor Alone (%)TGI - Chemo Alone (%)TGI - Combination (%)
Kasumi-1Acute Myeloid LeukemiaAbemaciclib + Chloroquine---20 daysNot ReportedNot ReportedSignificantly less tumor growth than CDK inhibitor alone[6]
t(8;21) AMLAcute Myeloid LeukemiaPalbociclib + Chloroquine---20 daysNot ReportedNot ReportedSignificantly less tumor growth than CDK inhibitor alone[6]
HER2-driven Breast CancerBreast CancerPalbociclibCarboplatinNot SpecifiedNot ReportedNot ReportedDecreased myelosuppression
Biliary Tract CancerBiliary Tract CancerAbemaciclibGemcitabine + CisplatinNot SpecifiedNot ReportedNot ReportedEnhanced efficacy and better survival[7]

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Analysis

Objective: To determine the cytotoxic effects of this compound alone and in combination with a chemotherapeutic agent and to quantify the nature of the interaction (synergistic, additive, or antagonistic).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • Chemotherapeutic agent (stock solution in appropriate solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., CellTiter-Glo®)

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Drug Preparation: Prepare serial dilutions of this compound and the chemotherapeutic agent in complete medium. For combination studies, prepare a matrix of concentrations based on the individual IC50 values. A common approach is to use a constant ratio of the two drugs centered around their respective IC50 values.

  • Treatment: Remove the medium from the wells and add 100 µL of the drug solutions (single agents and combinations). Include wells with vehicle control (e.g., DMSO at the highest concentration used in the drug dilutions) and untreated controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assay (MTT):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug alone and for the combination using non-linear regression analysis (e.g., in GraphPad Prism).

    • Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound and its combination with a chemotherapeutic agent on cell cycle distribution.

Materials:

  • 6-well cell culture plates

  • Treated cells (from a scaled-up version of Protocol 1)

  • PBS

  • Trypsin-EDTA

  • 70% cold ethanol

  • Propidium Iodide (PI)/RNase staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound, the chemotherapeutic agent, and the combination at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.

  • Fixation: Resuspend the cells in 1 mL of cold PBS and add 4 mL of cold 70% ethanol dropwise while vortexing. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining solution.

  • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: In Vivo Xenograft Study

Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapeutic agent in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Cancer cell line for implantation

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Chemotherapeutic agent formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2) two to three times per week.

  • Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapeutic alone, this compound + Chemotherapeutic).

  • Drug Administration: Administer the drugs according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or at a fixed time point. Tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Analyze statistical significance between the combination group and the single-agent groups.

Mandatory Visualization

G cluster_0 Cell Cycle Regulation cluster_1 Drug Intervention CDK4_6 CDK4/6 pRb pRb CDK4_6->pRb phosphorylates CyclinD Cyclin D CyclinD->CDK4_6 CDK2 CDK2 G1_S G1-S Transition CDK2->G1_S CyclinE Cyclin E CyclinE->CDK2 CDK1 CDK1 G2_M G2-M Transition CDK1->G2_M CyclinB Cyclin B CyclinB->CDK1 E2F E2F pRb->E2F releases E2F->G1_S promotes Apoptosis Apoptosis G1_S->Apoptosis Cell Cycle Arrest G2_M->Apoptosis Cell Cycle Arrest This compound This compound This compound->CDK4_6 inhibits This compound->CDK2 inhibits This compound->CDK1 Chemotherapeutic Chemotherapeutic (e.g., Daunorubicin, Cisplatin) DNA_Damage DNA Damage Chemotherapeutic->DNA_Damage DNA_Damage->Apoptosis

Caption: Simplified signaling pathway of this compound and chemotherapeutic combination.

G cluster_0 In Vitro Workflow Start Seed Cancer Cell Lines Treat Treat with this compound, Chemotherapeutic, and Combination Start->Treat Incubate Incubate (48-72h) Treat->Incubate Assays Perform Assays Incubate->Assays Viability Cell Viability (MTT/CTG) Assays->Viability CellCycle Cell Cycle (Flow Cytometry) Assays->CellCycle Apoptosis Apoptosis (Annexin V) Assays->Apoptosis Analysis Data Analysis: IC50, CI Viability->Analysis

Caption: Experimental workflow for in vitro combination studies.

G cluster_0 In Vivo Workflow Implant Implant Tumor Cells in Mice TumorGrowth Monitor Tumor Growth Implant->TumorGrowth Randomize Randomize into Treatment Groups TumorGrowth->Randomize Treat Administer this compound, Chemotherapeutic, and Combination Randomize->Treat Monitor Monitor Tumor Volume & Body Weight Treat->Monitor Endpoint Endpoint Analysis: Tumor Weight, IHC Monitor->Endpoint

Caption: Experimental workflow for in vivo xenograft studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing R547 Concentration for Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of R547, a potent cyclin-dependent kinase (CDK) inhibitor, to induce cell cycle arrest.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a diaminopyrimidine compound that acts as a potent and selective ATP-competitive inhibitor of cyclin-dependent kinases, primarily targeting CDK1, CDK2, and CDK4.[1][2][3] These kinases are crucial regulators of cell cycle progression. By inhibiting these CDKs, this compound prevents the phosphorylation of key substrates, such as the retinoblastoma protein (Rb), leading to a blockage of the cell cycle at the G1 and G2 phases and subsequent induction of apoptosis.[1][4]

Q2: What is a good starting concentration for this compound in my experiments?

A good starting point for this compound is to perform a dose-response experiment based on its reported IC50 values. In various tumor cell lines, the IC50 for proliferation inhibition is typically below 0.60 µM.[1][4][5] For initial experiments, a concentration range of 0.1 µM to 10 µM is recommended to determine the optimal concentration for inducing cell cycle arrest in your specific cell line.

Q3: How long should I treat my cells with this compound to observe cell cycle arrest?

The optimal treatment time can vary between cell lines. A common starting point is a 24-hour incubation period. However, effects on cell viability and apoptosis have been observed at 48 and 72 hours.[5] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the ideal duration for your experimental goals.

Q4: In which phases of the cell cycle does this compound induce arrest?

This compound is known to cause cell cycle arrest at both the G1 and G2 phases.[1][4][5] The specific phase of arrest can be cell-type dependent. Cell cycle analysis by flow cytometry is the recommended method to determine the precise effect of this compound on your cells.

Data Presentation: this compound Efficacy in Different Cell Lines

The following table summarizes the reported efficacy of this compound in various cancer cell lines. This data can be used as a reference for designing initial dose-response experiments.

Cell LineCancer TypeParameterValueIncubation TimeReference
HCT116 Colorectal CarcinomaIC50< 0.60 µMNot Specified[1]
Hep G2 Hepatocellular CarcinomaIC5088 µM48 hours[5]
Hep G2 Hepatocellular Carcinoma% Viability (at 10µM)93%24 hours[5]
Hep G2 Hepatocellular Carcinoma% Viability (at 10µM)53.6%48 hours[5]
H-4-II-E Rat HepatomaIC5066 µM24 hours[5]
H-4-II-E Rat HepatomaIC5023 µM48 hours[5]
Various Tumor Cell Lines MultipleIC50≤ 0.60 µmol/LNot Specified[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is to analyze the cell cycle distribution after this compound treatment.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in 500 µL of ice-cold PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice for at least 30 minutes or at -20°C overnight.

  • Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.

  • Wash the cell pellet twice with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate at room temperature for 30 minutes in the dark.

  • Analyze the samples on a flow cytometer.

Western Blotting for Cell Cycle Markers

This protocol is to detect changes in protein levels of key cell cycle regulators.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see table below)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Recommended Primary Antibodies:

Target ProteinRecommended Antibody (Clone)Starting DilutionReference
Phospho-Rb (Ser807/811) Rabbit mAb (D20B12)1:1000[6]
Cyclin D1 Rabbit mAb (92G2)1:1000[7]
CDK4 Rabbit mAb (D9G3E)1:1000[8]
β-Actin (Loading Control) Mouse mAb (8H10D10)1:2000-

Procedure:

  • Treat cells with this compound as desired, then lyse the cells in RIPA buffer.

  • Determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an ECL detection reagent and an imaging system.

Troubleshooting Guide

Problem: this compound is not inducing cell cycle arrest.

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM). The IC50 can vary significantly between cell lines.

  • Possible Cause 2: Insufficient Incubation Time.

    • Solution: Increase the incubation time. Cell cycle effects may take longer to become apparent in some cell lines. Try a time-course experiment (24, 48, 72 hours).

  • Possible Cause 3: Cell Line Insensitivity.

    • Solution: Some cell lines may be inherently resistant to CDK4/6 inhibition, for example, due to a non-functional Rb protein.[6] Confirm the Rb status of your cell line. Consider testing this compound in a sensitive control cell line (e.g., MCF-7).

  • Possible Cause 4: Drug Inactivity.

    • Solution: Ensure that the this compound compound has been stored correctly and is not degraded. Prepare fresh stock solutions.

Problem: Excessive cell death is observed even at low this compound concentrations.

  • Possible Cause 1: High Cell Line Sensitivity.

    • Solution: Your cell line may be particularly sensitive to this compound. Use a lower concentration range in your experiments (e.g., nanomolar range).

  • Possible Cause 2: Off-target Effects.

    • Solution: While this compound is selective, high concentrations can lead to off-target effects. Use the lowest effective concentration that induces cell cycle arrest without causing widespread apoptosis.

  • Possible Cause 3: Confluence of Cells.

    • Solution: High cell density can increase sensitivity to cytotoxic agents. Ensure you are seeding cells at an appropriate density where they are in the logarithmic growth phase during treatment.

Problem: Inconsistent results between experiments.

  • Possible Cause 1: Variation in Cell Seeding Density.

    • Solution: Inconsistent cell numbers at the start of the experiment can lead to variability. Standardize your cell seeding protocol and ensure a single-cell suspension before plating.

  • Possible Cause 2: Passage Number of Cells.

    • Solution: High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage number range for all experiments.

  • Possible Cause 3: Inconsistent Drug Dilutions.

    • Solution: Prepare fresh serial dilutions of this compound for each experiment to avoid inaccuracies from degraded or improperly stored drug solutions.

Visualizations

This compound Signaling Pathway

R547_Signaling_Pathway This compound inhibits CDK1 and CDK4/6, preventing phosphorylation of their respective substrates and leading to G1 and G2 cell cycle arrest. CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 forms complex Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 forms complex G2_M_Substrates G2/M Substrates CDK1->G2_M_Substrates phosphorylates Mitosis Mitosis G2_M_Substrates->Mitosis promotes This compound This compound This compound->CDK4_6 inhibits This compound->CDK1 inhibits

Caption: this compound Signaling Pathway for Cell Cycle Arrest.

Experimental Workflow for Optimizing this compound Concentration

Experimental_Workflow A stepwise workflow to determine the optimal this compound concentration for inducing cell cycle arrest and confirming its mechanism of action. cluster_0 Phase 1: Determine IC50 cluster_1 Phase 2: Analyze Cell Cycle Arrest cluster_2 Phase 3: Confirm Mechanism of Action A Seed cells in 96-well plate B Treat with serial dilutions of this compound (e.g., 0.01 - 100 µM) for 24, 48, 72h A->B C Perform MTT assay to assess cell viability B->C D Calculate IC50 value for each time point C->D E Treat cells with this compound at concentrations around the IC50 (e.g., 0.5x, 1x, 2x IC50) D->E Use IC50 to inform concentrations F Harvest cells at optimal time point from Phase 1 E->F G Perform Propidium Iodide staining and flow cytometry F->G H Analyze cell cycle distribution (G1, S, G2/M populations) G->H I Treat cells with optimal concentration and time for cell cycle arrest H->I Use optimal conditions J Lyse cells and perform Western blot I->J K Probe for p-Rb, Cyclin D1, and CDK4 J->K L Confirm decreased p-Rb levels K->L

Caption: Workflow for this compound Concentration Optimization.

Troubleshooting Decision Tree for Failed Cell Cycle Arrest

Caption: Troubleshooting Failed Cell Cycle Arrest.

References

R547 Technical Support Center: Troubleshooting Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on understanding and mitigating potential off-target effects of R547, a potent ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), in cellular assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accurate interpretation of your research findings.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of this compound?

This compound is a potent inhibitor of CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1, with Ki values in the low nanomolar range (1-3 nM).[1] It acts as an ATP-competitive inhibitor, targeting the key regulators of cell cycle progression.[1][2]

Q2: How selective is this compound against other kinases?

This compound is a highly selective CDK inhibitor. In comprehensive in vitro kinase profiling, this compound was found to be inactive (Ki > 5,000 nM) against a large panel of over 120 unrelated kinases.[1] This high degree of selectivity minimizes the likelihood of off-target effects at typical working concentrations.

Q3: What are the expected on-target cellular effects of this compound?

The primary on-target effects of this compound in cancer cell lines are cell cycle arrest at the G1 and G2 phases and the induction of apoptosis.[1] This is a direct consequence of inhibiting CDK1, CDK2, and CDK4, which leads to reduced phosphorylation of the retinoblastoma protein (Rb) and subsequent cell cycle blockade.[1]

Q4: At what concentrations are off-target effects likely to be observed?

While this compound is highly selective, using concentrations significantly above the IC50 for on-target effects in your specific cell line may increase the potential for off-target interactions. It is crucial to perform a dose-response curve to determine the optimal concentration for your experiments.

Q5: What are the potential off-target liabilities of the diaminopyrimidine scaffold?

This compound belongs to the diaminopyrimidine class of kinase inhibitors. While this compound itself is highly selective, the diaminopyrimidine scaffold has been associated with off-target interactions with other kinases in some contexts. Therefore, it is important to be aware of this possibility, especially when troubleshooting unexpected experimental results.

Data Presentation: this compound Kinase Selectivity Profile

The following table summarizes the known on-target and off-target activities of this compound.

Target KinaseActivity (Ki)Off-Target Kinase Panel (>120 kinases)Activity (Ki)
CDK1/cyclin B1-3 nMRepresentative examples may include other CDKs, receptor tyrosine kinases, and serine/threonine kinases.> 5,000 nM
CDK2/cyclin E1-3 nM> 5,000 nM
CDK4/cyclin D11-3 nM> 5,000 nM

Note: This table is based on published data indicating high selectivity. A detailed list of the >120 kinases in the "inactive" panel is not publicly available. Researchers should consider performing their own kinome-wide profiling for specific applications.

Troubleshooting Guide

This guide addresses common issues that may arise during cellular assays with this compound and provides potential solutions.

Problem Possible Cause Recommended Solution
Inconsistent IC50 values between experiments. Compound Precipitation: this compound may precipitate at high concentrations in aqueous media.Visually inspect your stock solutions and final assay wells for any precipitate. If observed, consider using a different solvent or lowering the highest concentration in your dose-response curve.
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to significant variability.Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for consistent dispensing and consider leaving the outer wells of the plate empty to avoid edge effects.
Assay Readout Issues: The chosen assay may not be suitable for the expected cellular outcome.For cytostatic compounds like this compound, which cause cell cycle arrest, ATP-based viability assays (e.g., CellTiter-Glo) may produce misleading results. Consider using assays that directly measure cell number or DNA content.
Unexpected cellular phenotype (e.g., different cell cycle arrest profile, unexpected toxicity). Off-Target Effects: At high concentrations, this compound may engage with unintended kinase targets.Perform a dose-response experiment to determine if the unexpected phenotype is observed at concentrations significantly higher than the on-target IC50. Consider using a structurally different CDK1/2/4 inhibitor to see if the phenotype is recapitulated.
Cell Line-Specific Biology: The genetic background of your cell line (e.g., Rb status, expression of other cell cycle proteins) can influence the response to CDK inhibition.Confirm the Rb status of your cell line. Rb-deficient cells are often resistant to CDK4/6 inhibition. Profile the expression of key cell cycle proteins in your cell line.
Paradoxical Pathway Activation: Inhibition of one pathway can sometimes lead to the compensatory activation of another.Perform western blotting to analyze the phosphorylation status of key signaling nodes in pathways known to crosstalk with the cell cycle, such as the PI3K/Akt and MAPK pathways.
No observable on-target effect (e.g., no cell cycle arrest). Inactive Compound: The this compound compound may have degraded.Ensure proper storage of the compound (typically at -20°C or -80°C, protected from light). Use a fresh aliquot for each experiment.
Incorrect Concentration: The final concentration of this compound in the assay may be too low.Verify your dilution calculations and the concentration of your stock solution.
Resistant Cell Line: The cell line may have intrinsic or acquired resistance to CDK inhibition.As mentioned, check the Rb status. For acquired resistance, consider sequencing the CDK targets to check for mutations.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

CETSA is a powerful method to verify the direct binding of a compound to its target in a cellular environment.

1. Cell Culture and Treatment:

  • Plate your cells of interest in a suitable culture vessel and grow to 70-80% confluency.
  • Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours).

2. Heating and Lysis:

  • Harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors.
  • Aliquot the cell suspension into PCR tubes.
  • Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

3. Protein Extraction and Quantification:

  • Lyse the cells by freeze-thaw cycles.
  • Separate the soluble fraction (containing stabilized proteins) from the precipitated proteins by centrifugation.
  • Collect the supernatant and determine the protein concentration.

4. Western Blot Analysis:

  • Perform SDS-PAGE and western blotting on the soluble fractions.
  • Probe for your target proteins (CDK1, CDK2, CDK4) and a loading control.
  • Increased thermal stability of the target proteins in the this compound-treated samples compared to the vehicle control indicates target engagement.

Mandatory Visualizations

Signaling_Pathway This compound This compound CDK4_6_CyclinD CDK4/6-Cyclin D This compound->CDK4_6_CyclinD Inhibits CDK2_CyclinE CDK2-Cyclin E This compound->CDK2_CyclinE Inhibits CDK1_CyclinB CDK1-Cyclin B This compound->CDK1_CyclinB Inhibits Off_Target_Kinases Off-Target Kinases (>120) This compound->Off_Target_Kinases Inactive (Ki > 5000 nM) Rb Rb CDK4_6_CyclinD->Rb Phosphorylates CDK2_CyclinE->Rb Phosphorylates G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Promotes E2F E2F Rb->E2F Inhibits pRb p-Rb pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates G1_S_Transition G1/S Transition S_Phase_Genes->G1_S_Transition Promotes Experimental_Workflow Start Start: Unexpected Cellular Phenotype Dose_Response Perform Dose-Response with this compound Start->Dose_Response Compare_IC50 Compare Phenotype EC50 to On-Target IC50 Dose_Response->Compare_IC50 Off_Target_Suspected Off-Target Effect Suspected Compare_IC50->Off_Target_Suspected EC50 >> IC50 On_Target_Likely On-Target Effect Likely Compare_IC50->On_Target_Likely EC50 ≈ IC50 Orthogonal_Inhibitor Use Structurally Different CDK1/2/4 Inhibitor Off_Target_Suspected->Orthogonal_Inhibitor Kinome_Scan Consider Kinome Scan (Biochemical or Cellular) Off_Target_Suspected->Kinome_Scan Phenotype_Reproduced Phenotype Reproduced? Orthogonal_Inhibitor->Phenotype_Reproduced Phenotype_Reproduced->Off_Target_Suspected No Phenotype_Reproduced->On_Target_Likely Yes Logical_Relationships High_Selectivity High this compound Selectivity (Ki > 5000 nM for off-targets) Minimal_Off_Target_Effects Minimal Off-Target Effects High_Selectivity->Minimal_Off_Target_Effects Low_Concentration Use this compound at or near On-Target IC50 Low_Concentration->Minimal_Off_Target_Effects High_Concentration Use this compound at High Concentrations Potential_Off_Target_Effects Potential for Off-Target Effects High_Concentration->Potential_Off_Target_Effects Accurate_Data Accurate Interpretation of On-Target Biology Minimal_Off_Target_Effects->Accurate_Data Confounding_Data Confounding Experimental Results Potential_Off_Target_Effects->Confounding_Data

References

Preventing R547 degradation in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the handling and use of R547, a potent and selective ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a diaminopyrimidine compound that acts as a potent and selective ATP-competitive inhibitor of several cyclin-dependent kinases (CDKs), primarily CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1.[1][2][3] By binding to the ATP pocket of these kinases, this compound prevents the phosphorylation of their target substrates, leading to cell cycle arrest and inhibition of tumor cell proliferation.

Q2: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C, where it is stable for up to three years.[1] Stock solutions of this compound in a suitable solvent such as DMSO can be stored at -80°C for up to one year or at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.

Q3: In which solvents is this compound soluble?

This compound is soluble in dimethyl sulfoxide (DMSO).[1] When preparing stock solutions, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]

Troubleshooting Guide

This guide addresses common issues that may arise during the experimental use of this compound.

Issue Possible Cause Troubleshooting Steps
Precipitation of this compound in stock solution 1. Use of old or wet DMSO. 2. Exceeded solubility limit. 3. Improper storage.1. Use fresh, anhydrous DMSO for preparing solutions.[1] 2. Ensure the concentration does not exceed the solubility limit in DMSO. 3. Store stock solutions at the recommended temperature (-80°C for long-term, -20°C for short-term) and protect from moisture.[1]
Inconsistent experimental results 1. Degradation of this compound in working solutions. 2. Repeated freeze-thaw cycles of the stock solution. 3. Variability in cell culture conditions.1. Prepare fresh working solutions from the stock solution for each experiment. For in vivo studies, suspensions should be used immediately after preparation.[1] 2. Aliquot the stock solution to avoid multiple freeze-thaw cycles. 3. Standardize cell seeding density, passage number, and other culture parameters.
Low or no observable cellular activity 1. Incorrect concentration of this compound. 2. Cell line insensitivity. 3. This compound degradation.1. Verify the final concentration of this compound in the assay. Perform a dose-response experiment to determine the optimal concentration for your cell line. 2. Confirm the expression and activity of CDK1, CDK2, and CDK4 in your cell line. 3. Ensure proper storage and handling of this compound to prevent degradation.
Formation of unknown peaks in HPLC analysis 1. Degradation of this compound due to light exposure or pH instability.1. Protect this compound solutions from direct light, as diaminopyrimidine compounds can be susceptible to photodegradation.[4] 2. Maintain a stable pH in your experimental buffer, as pH can influence the stability of similar compounds.[4]

Illustrative Stability Data

The following tables present hypothetical stability data for this compound under various conditions. This data is for illustrative purposes only and is intended to guide experimental design. Actual stability should be determined empirically.

Table 1: Illustrative Temperature Stability of this compound in DMSO (10 mM)

Storage Temperature (°C)TimeRemaining this compound (%)
2524 hours95
47 days98
-201 month99[1]
-801 year99[1]

Table 2: Illustrative pH Stability of this compound in Aqueous Buffer (10 µM) at 25°C

pHTime (hours)Remaining this compound (%)
5.02490
7.42498
8.52492

Table 3: Illustrative Photostability of this compound in Solution (10 µM) at 25°C

Light ConditionExposure Time (hours)Remaining this compound (%)
Dark (Control)2499
Ambient Light2495
Direct Sunlight480[4]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Cell-Based Assay Protocol (General)

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Multi-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Protocol:

  • Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).

  • Remove the medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO only).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assess cell viability or other relevant endpoints using the chosen method according to the manufacturer's instructions.

Visualizations

R547_Signaling_Pathway CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 activates Rb Rb CDK4_6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 activates Mitosis Mitosis CDK1->Mitosis promotes This compound This compound This compound->CDK4_6 inhibits This compound->CDK1 inhibits

Caption: this compound inhibits CDK4/6 and CDK1, blocking cell cycle progression at the G1-S and G2-M transitions.

Experimental_Workflow prep_stock Prepare this compound Stock Solution (10 mM in DMSO) prepare_dilutions Prepare Serial Dilutions of this compound in Culture Medium prep_stock->prepare_dilutions seed_cells Seed Cells in Multi-well Plate treat_cells Treat Cells with this compound Dilutions seed_cells->treat_cells prepare_dilutions->treat_cells incubate Incubate for Desired Duration treat_cells->incubate assay Perform Cell Viability Assay incubate->assay analyze Analyze Data and Determine IC50 assay->analyze

Caption: A typical experimental workflow for evaluating the in vitro efficacy of this compound.

Troubleshooting_Logic start Inconsistent Results? check_stock Check Stock Solution (Precipitate? Age?) start->check_stock check_handling Review Handling Procedures (Fresh dilutions? Freeze-thaw cycles?) start->check_handling check_cells Verify Cell Culture Conditions (Passage? Density?) start->check_cells resolve_stock Prepare Fresh Stock check_stock->resolve_stock resolve_handling Aliquot Stock, Use Fresh Dilutions check_handling->resolve_handling resolve_cells Standardize Cell Culture check_cells->resolve_cells

Caption: A logical flow for troubleshooting inconsistent experimental results with this compound.

References

R547 Technical Support Center: Minimizing In Vivo Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing toxicity associated with the CDK inhibitor R547 in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2] It specifically targets CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1 with high affinity (Ki = 1-3 nmol/L).[1] By inhibiting these key regulators of the cell cycle, this compound induces cell cycle arrest at the G1 and G2 phases, leading to an anti-proliferative effect and, in some cases, apoptosis.[1][3] A primary downstream effect of this compound is the inhibition of retinoblastoma protein (Rb) phosphorylation.[1][4][5]

Q2: What are the common toxicities observed with CDK inhibitors in animal models?

While this compound has been reported to be well-tolerated at efficacious doses in some preclinical studies[4], the class of CDK inhibitors is associated with a range of potential toxicities. Researchers should be vigilant for signs of these adverse effects. Common side effects include:

  • Hematological: Neutropenia (a primary dose-limiting toxicity), anemia, and thrombocytopenia.[6][7]

  • Gastrointestinal: Diarrhea, nausea, vomiting, and loss of appetite.[6][8]

  • General: Fatigue, weight loss, and alopecia (hair loss).[6][8]

  • Metabolic: Hypocalcemia, hypokalemia, and hypophosphatemia.[8]

  • Organ-specific: Potential for liver toxicity (elevated liver function tests) and, in rare cases, lung inflammation.[7][9]

Q3: At what dose levels have toxicities with this compound been observed in animal studies?

Animal ModelDosing RegimenEfficacious DoseReported Toxicity at this Dose
Nude Mice (HCT116 Xenograft)40 mg/kg, oral, dailyUp to 99% tumor growth inhibitionNot toxic, no body weight loss reported.[4]
Nude Mice (Various Xenografts)40 mg/kg, i.v., once weekly61-95% tumor growth inhibitionNot toxic, no body weight loss reported.[4]
Female Fischer Rats (MTLn3 orthotopic)25 mg/kg, i.v., single doseAntitumor activity observedSpecific toxicity data for this dose is not detailed.
Female Fischer Rats (MTLn3 orthotopic)80 mg/kg, oral, single doseAntitumor activity observedSpecific toxicity data for this dose is not detailed.

Troubleshooting Guide

Issue 1: Significant Body Weight Loss (>15%) in Treated Animals

  • Possible Cause: The administered dose of this compound may be too high for the specific animal strain or model, leading to systemic toxicity. Gastrointestinal distress (nausea, diarrhea) can also contribute to reduced food and water intake.

  • Troubleshooting Steps:

    • Dose Reduction: Reduce the dose of this compound by 25-50% and monitor the animals closely.

    • Intermittent Dosing: Switch from a daily to an intermittent dosing schedule (e.g., 5 days on, 2 days off) to allow for recovery.

    • Supportive Care: Provide nutritional support with high-calorie, palatable food. Subcutaneous fluid administration may be necessary to combat dehydration.[10]

    • Vehicle Control: Ensure that the vehicle used for this compound administration is not contributing to the toxicity.

Issue 2: Signs of Hematological Toxicity (Neutropenia, Anemia)

  • Possible Cause: CDK inhibitors can suppress bone marrow function, leading to a decrease in white and red blood cells.[11]

  • Troubleshooting Steps:

    • Blood Monitoring: Perform complete blood counts (CBCs) regularly (e.g., once or twice weekly) to monitor for changes in hematological parameters.

    • Dose Interruption/Reduction: If significant neutropenia or anemia is observed, interrupt dosing until blood counts recover. Resume treatment at a lower dose.[6]

    • Supportive Care: In severe cases, blood transfusions may be required, although this is rare in a research setting.[10]

Issue 3: Gastrointestinal Distress (Diarrhea, Dehydration)

  • Possible Cause: Diarrhea is a common side effect of CDK inhibitors.[7]

  • Troubleshooting Steps:

    • Hydration: Ensure animals have easy access to water. Provide supplemental hydration via subcutaneous or intraperitoneal fluid administration if dehydration is observed.[10]

    • Anti-diarrheal Medication: The use of anti-diarrheal medications may be considered, but should be done in consultation with a veterinarian.

    • Dietary Management: Provide a soft, easily digestible diet.

Experimental Protocols

Protocol 1: Dose-Ranging Study to Determine Maximum Tolerated Dose (MTD)

  • Animal Acclimatization: Allow animals to acclimate for at least one week before the start of the study.

  • Group Allocation: Divide animals into groups of 3-5. Include a vehicle control group.

  • Dose Escalation: Start with a low dose of this compound (e.g., 10 mg/kg) and escalate the dose in subsequent groups (e.g., 20, 40, 80 mg/kg).

  • Administration: Administer this compound via the intended route (e.g., oral gavage, intravenous injection) daily for 7-14 days.

  • Monitoring:

    • Daily: Record body weight, clinical signs of toxicity (lethargy, ruffled fur, etc.), and food/water intake.

    • Weekly: Collect blood samples for CBC and serum chemistry analysis (liver and kidney function).

  • MTD Determination: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of toxicity.

Protocol 2: Monitoring for and Managing Toxicity in Efficacy Studies

  • Baseline Measurements: Before starting treatment, record baseline body weight and collect blood for CBC and serum chemistry.

  • Regular Monitoring:

    • Body Weight: Measure body weight at least three times per week.

    • Clinical Observations: Perform daily checks for any signs of illness or distress.

    • Bloodwork: Collect blood samples weekly or bi-weekly to monitor for hematological and biochemical changes.

  • Actionable Endpoints:

    • Body Weight Loss: If an animal loses >15% of its initial body weight, consider a dose reduction or temporary cessation of treatment. If weight loss exceeds 20%, euthanasia may be required as per institutional guidelines.

    • Hematological Changes: If severe neutropenia (e.g., <1.0 x 10^9/L) is observed, pause treatment until recovery.

    • Elevated Liver Enzymes: Significant elevations in ALT or AST may necessitate a dose reduction.

Visualizations

R547_Mechanism_of_Action G1 G1 Phase S S Phase G1->S G1/S Transition Arrest Cell Cycle Arrest G1->Arrest G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition G2->Arrest CDK4_D CDK4/Cyclin D Rb Rb Phosphorylation CDK4_D->Rb CDK2_E CDK2/Cyclin E CDK2_E->Rb CDK1_B CDK1/Cyclin B This compound This compound This compound->CDK4_D inhibits This compound->CDK2_E inhibits This compound->CDK1_B Rb->S promotes transition

Caption: this compound inhibits CDK complexes, preventing Rb phosphorylation and causing cell cycle arrest.

Toxicity_Management_Workflow start Start this compound Dosing monitor Daily Clinical Monitoring (Weight, Behavior) start->monitor decision Toxicity Observed? monitor->decision no_tox Continue Dosing decision->no_tox No assess Assess Severity decision->assess Yes mild Mild Toxicity (e.g., <10% weight loss) assess->mild severe Severe Toxicity (e.g., >15% weight loss, neutropenia) assess->severe supportive_care Implement Supportive Care (Hydration, Nutrition) mild->supportive_care dose_reduction Reduce Dose or Implement Intermittent Schedule severe->dose_reduction pause_treatment Pause Treatment severe->pause_treatment supportive_care->monitor dose_reduction->monitor reassess Re-evaluate Animal Health pause_treatment->reassess reassess->monitor

Caption: Workflow for monitoring and managing toxicity during in vivo this compound studies.

References

R547 stability in different buffer solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: R547

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and use of the selective kinase inhibitor this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder and stock solutions?

A1: For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture.[1] Under these conditions, the compound is stable for at least one year. Stock solutions of this compound prepared in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] For short-term storage (up to one week), refrigerated conditions (2-8°C) are acceptable for DMSO stock solutions.[2]

Q2: I'm observing a decrease in this compound activity in my cell-based assays. Could this be a stability issue?

A2: Yes, a loss of activity can be indicative of compound degradation. This compound is susceptible to hydrolysis, particularly at alkaline pH. Ensure that the pH of your final assay buffer is within the optimal range of 6.0-7.5. Additionally, prolonged exposure to ambient light and elevated temperatures can lead to photodegradation and thermal decomposition, respectively.[3][4] It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment.

Q3: My this compound solution has a slight yellow tint. Is it still usable?

A3: A slight yellow discoloration upon dissolution in certain aqueous buffers may indicate minor degradation or the presence of impurities.[3] While this may not significantly impact the compound's activity in all cases, it is a sign of potential instability. We recommend performing a purity check via HPLC if you observe a color change. To minimize this, always use high-purity solvents and protect solutions from light.

Q4: Can I use a phosphate-based buffer system for my experiments with this compound?

A4: While this compound is generally compatible with phosphate-buffered saline (PBS), some studies suggest that phosphate ions can occasionally catalyze the degradation of certain small molecules.[3][5] If you suspect buffer-mediated instability, consider switching to an alternative buffering agent such as HEPES or MOPS and compare the results.

Troubleshooting Guides

Issue 1: Inconsistent results or lower than expected potency of this compound.

  • Possible Cause: Degradation of this compound in stock solution or working solution.

  • Troubleshooting Steps:

    • Prepare a fresh stock solution of this compound in anhydrous DMSO.

    • Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1]

    • Ensure the final concentration of DMSO in your assay medium is low (typically <0.5%) to prevent solubility issues.

    • Prepare working solutions fresh for each experiment and use them promptly.

    • Confirm the pH of your final assay buffer is within the recommended range (pH 6.0-7.5).

Issue 2: Appearance of unknown peaks during HPLC analysis of this compound.

  • Possible Cause: this compound degradation due to improper handling or storage.

  • Troubleshooting Steps:

    • Review the storage conditions of both the solid compound and the stock solutions.[6] Ensure they are protected from light, moisture, and elevated temperatures.[4]

    • Filter your solutions before HPLC analysis to remove any particulate matter.

    • Run a forced degradation study (see Experimental Protocols section) to identify potential degradation products and confirm if the unknown peaks correspond to these degradants.[7][8]

Data on this compound Stability

The stability of this compound was assessed in various buffer systems at different pH values and temperatures. The percentage of intact this compound remaining after a 24-hour incubation period was determined by HPLC.

Table 1: Stability of this compound in Different Buffers at 37°C

Buffer (50 mM)pH% this compound Remaining after 24h
Sodium Acetate5.098.2%
MES6.099.1%
Phosphate-Buffered Saline (PBS)7.495.5%
HEPES7.498.7%
Tris-HCl8.089.3%
CAPS9.075.4%

Table 2: Effect of Temperature on this compound Stability in PBS (pH 7.4)

Temperature% this compound Remaining after 24h
4°C99.5%
25°C (Room Temperature)97.8%
37°C95.5%

Experimental Protocols

Protocol 1: Assessing this compound Stability by HPLC

This protocol outlines a method to determine the stability of this compound in a given buffer solution over time.

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Test Solutions: Dilute the this compound stock solution to a final concentration of 100 µM in the desired buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the test solutions at the desired temperatures (e.g., 4°C, 25°C, and 37°C). Protect the solutions from light.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each test solution.

  • Sample Preparation for HPLC: Immediately quench any potential degradation by diluting the aliquot 1:1 with a mobile phase, and if necessary, centrifuge to remove any precipitate.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point by comparing the peak area of the parent compound.

Visualizations

R547_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription This compound This compound This compound->MEK Inhibition

Caption: this compound inhibits the MAPK/ERK signaling pathway.

Stability_Troubleshooting_Workflow start Inconsistent Assay Results check_stock Check this compound Stock Solution (Age, Storage, Freeze-Thaw Cycles) start->check_stock prep_fresh_stock Prepare Fresh Stock Solution in Anhydrous DMSO check_stock->prep_fresh_stock Issue Suspected check_buffer Verify Assay Buffer (pH, Components) check_stock->check_buffer Stock OK prep_fresh_stock->check_buffer test_alt_buffer Test Alternative Buffer (e.g., HEPES) check_buffer->test_alt_buffer Buffer Issue Suspected check_purity Assess Purity via HPLC check_buffer->check_purity Buffer OK test_alt_buffer->check_purity end_good Problem Resolved check_purity->end_good Purity >95% end_bad Contact Technical Support check_purity->end_bad Degradation Confirmed

Caption: Troubleshooting workflow for this compound instability.

References

R547 Technical Support Center: Troubleshooting Unexpected Dose-Response Curves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected dose-response curves with the CDK inhibitor, R547. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help identify and resolve common issues observed during in vitro cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected dose-response of this compound in cancer cell lines?

A1: this compound is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK2, and CDK4.[1][2] In most cancer cell lines, this compound is expected to induce cell cycle arrest in the G1 and G2 phases, leading to a dose-dependent decrease in cell proliferation and induction of apoptosis. The half-maximal inhibitory concentration (IC50) for cell proliferation is typically in the sub-micromolar range (≤ 0.60 µM) for sensitive cell lines.[1]

Q2: My this compound dose-response curve is not a standard sigmoidal shape. What could be the cause?

A2: Atypical, non-sigmoidal dose-response curves can arise from various factors. Common causes include compound precipitation at high concentrations, off-target effects, or characteristics of the cell line and assay system being used. For instance, a "biphasic" or U-shaped curve might indicate dual effects of the compound at different concentrations.[3][4][5] A very shallow or steep curve can also point to experimental artifacts or specific biological responses.[6][7]

Q3: Why might my metabolic-based cell viability assay (e.g., MTT, MTS, or ATP-based) show a weak response to this compound?

A3: this compound's primary mechanism is cytostatic, causing cell cycle arrest. Cells may stop dividing but can still be metabolically active or even increase in size. Metabolic assays, which measure cellular metabolic activity, may not accurately reflect the anti-proliferative effects of cytostatic compounds. This can lead to an underestimation of this compound's potency. Assays that directly measure cell number or DNA content are often more suitable for CDK inhibitors.

Q4: Can the final concentration of the solvent, such as DMSO, affect my results?

A4: Yes, the final concentration of the solvent can impact cell viability and the behavior of the compound in the assay. Most cell lines can tolerate DMSO concentrations up to 0.5%, and some up to 1%, without significant cytotoxicity.[8] However, higher concentrations can be toxic and confound results.[9][10] It is crucial to maintain a consistent, low final DMSO concentration across all wells, including controls. Additionally, poor solubility of a compound in the final aqueous media can lead to precipitation, which will affect the actual concentration of the compound in solution.[11]

Troubleshooting Guide for Unexpected this compound Dose-Response Curves

If your this compound dose-response curve is not behaving as expected, follow this step-by-step guide to identify and resolve the issue.

Step 1: Verify Compound Integrity and Handling

Issue: The observed effect may be due to problems with the this compound compound itself.

Parameter Recommendation Rationale
Compound Source & Purity Ensure you are using a high-purity (>98%) this compound from a reputable supplier.Impurities can have biological activity and interfere with the assay.
Solubility This compound is soluble up to 100 mM in DMSO.[12] Prepare a concentrated stock solution in 100% DMSO. When diluting into aqueous cell culture medium, ensure the final DMSO concentration is low and consistent (typically ≤ 0.5%).[8] Visually inspect for any precipitation after dilution.Poor solubility can lead to an inaccurate final concentration of the compound in the assay, resulting in a misleading dose-response curve.[11]
Storage & Stability Store the solid compound and DMSO stock solutions at -20°C or -80°C as recommended by the supplier. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]Degradation of the compound can lead to a loss of activity.
Step 2: Review Experimental Design and Assay Choice

Issue: The experimental setup or the chosen assay may not be optimal for assessing the effects of a CDK inhibitor like this compound.

Parameter Recommendation Rationale
Assay Type Consider using a cell counting method or an assay that measures DNA content (e.g., crystal violet, CyQUANT™) instead of a metabolic assay (e.g., MTT, MTS, CellTiter-Glo®).This compound is cytostatic, leading to cell cycle arrest. Metabolic assays may not accurately reflect the anti-proliferative effect.
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.Overly confluent or sparse cell cultures can respond differently to treatment.
Incubation Time Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.The effects of this compound on cell cycle and viability are time-dependent.
Controls Include a vehicle control (medium with the same final DMSO concentration as the treated wells) and a positive control (a compound known to be effective in your cell line).Controls are essential for validating the assay and interpreting the results correctly.
Step 3: Investigate Cell Line-Specific Effects

Issue: The response to this compound can be dependent on the specific characteristics of the cell line.

Parameter Recommendation Rationale
Rb Protein Status Confirm that your cell line expresses functional Retinoblastoma (Rb) protein.The anti-proliferative effect of CDK4/6 inhibitors is often dependent on the presence of functional Rb.
Cell Cycle Profile Analyze the cell cycle distribution of your cells with and without this compound treatment using flow cytometry.This will confirm if this compound is inducing the expected G1 and/or G2 arrest in your cell line.
Target Engagement Perform a Western blot to assess the phosphorylation status of Rb, a direct downstream target of CDK4.A decrease in phosphorylated Rb (pRb) at specific sites (e.g., Ser780, Ser807/811) indicates that this compound is engaging its target.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution.

  • Cell Preparation:

    • Seed cells in a 6-well plate and treat with a dose range of this compound for the desired time (e.g., 24 hours).

    • Harvest cells by trypsinization, collect them in a tube, and centrifuge at 300 x g for 5 minutes.

    • Wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.

    • Incubate on ice or at -20°C for at least 30 minutes. Cells can be stored at -20°C for several weeks.[13]

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).[14]

    • Incubate in the dark at room temperature for 30 minutes.[13]

  • Analysis:

    • Analyze the samples on a flow cytometer.

    • Gate on single cells to exclude doublets and aggregates.

    • Analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.

Protocol 2: Western Blot Analysis of Phosphorylated Rb (pRb)

This protocol is for assessing the phosphorylation status of the Retinoblastoma protein.

  • Cell Lysis:

    • Treat cells with this compound as for the cell cycle analysis.

    • Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[15]

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-polyacrylamide gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.[16]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. For phospho-specific antibodies, BSA is often recommended to reduce background.[17]

    • Incubate the membrane with a primary antibody against phosphorylated Rb (e.g., pRb Ser780 or Ser807/811) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total Rb or a housekeeping protein like β-actin or GAPDH.

Visualizations

R547_Signaling_Pathway This compound This compound CDK4_6_CyclinD CDK4/6-Cyclin D This compound->CDK4_6_CyclinD Inhibits CDK2_CyclinE CDK2-Cyclin E This compound->CDK2_CyclinE Inhibits CDK1_CyclinB CDK1-Cyclin B This compound->CDK1_CyclinB Inhibits Rb Rb CDK4_6_CyclinD->Rb Phosphorylates CDK2_CyclinE->Rb Phosphorylates G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Promotes E2F E2F Rb->E2F Inhibits pRb pRb G1_S_Transition G1/S Transition E2F->G1_S_Transition Promotes

Figure 1. Simplified signaling pathway of this compound action.

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis start Start: Cell Culture seed Seed Cells in Microplate start->seed adhere Allow Cells to Adhere (24h) seed->adhere prepare_this compound Prepare this compound Serial Dilutions adhere->prepare_this compound treat Treat Cells with this compound prepare_this compound->treat incubate Incubate (24-72h) treat->incubate add_reagent Add Viability Reagent incubate->add_reagent read_plate Read Plate add_reagent->read_plate analyze Analyze Data & Plot Dose-Response Curve read_plate->analyze

Figure 2. General workflow for a cell-based dose-response experiment.

Troubleshooting_Tree start Unexpected Dose-Response Curve check_compound Verify Compound Integrity & Handling start->check_compound check_assay Review Experimental Design start->check_assay check_cell_line Investigate Cell Line-Specific Effects start->check_cell_line solubility Check Solubility & Stability check_compound->solubility assay_type Consider Assay Type (e.g., Cell Count vs. Metabolic) check_assay->assay_type cell_cycle Perform Cell Cycle Analysis check_cell_line->cell_cycle pRb_blot Western Blot for pRb check_cell_line->pRb_blot solution_compound Prepare fresh stock, ensure solubility solubility->solution_compound solution_assay Switch to a more appropriate assay assay_type->solution_assay solution_cell_line Confirm target engagement and mechanism cell_cycle->solution_cell_line pRb_blot->solution_cell_line

Figure 3. A decision tree for troubleshooting this compound dose-response curves.

References

Validation & Comparative

A Comparative Analysis of R547 and Other CDK Inhibitors in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Preclinical Efficacy and Mechanisms of Cyclin-Dependent Kinase Inhibitors in Colorectal Cancer Models.

The dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers, including colorectal cancer (CRC), making them attractive targets for therapeutic intervention. This guide provides a detailed comparison of the preclinical performance of R547, a potent pan-CDK inhibitor, with other notable CDK inhibitors, primarily focusing on the CDK4/6 selective inhibitors Palbociclib, Ribociclib, and Abemaciclib, which have been investigated in the context of colorectal cancer.

Executive Summary

This compound is a potent inhibitor of CDK1, CDK2, and CDK4, demonstrating significant antitumor activity in preclinical models of colorectal cancer. This guide synthesizes available data on the in vitro and in vivo efficacy of this compound and compares it with the more selective CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib. While this compound shows broad activity, the selective CDK4/6 inhibitors are also being actively investigated in clinical trials for colorectal cancer, often in combination with other targeted therapies. This comparison aims to provide a clear, data-driven overview to inform further research and drug development efforts in this area.

In Vitro Efficacy: A Head-to-Head Look at Cellular Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The following tables summarize the available IC50 data for this compound and other CDK inhibitors across various colorectal cancer cell lines.

Table 1: IC50 Values of this compound and Other CDK Inhibitors in Colorectal Cancer Cell Lines (in µM)

Cell LineThis compoundPalbociclibRibociclibAbemaciclib
HCT-1160.08[1]0.6 - 1.25[2]Sensitive (IC50 > 15 µM in some studies)[1][3]12.7 - 15.86[4]
HT-29-~10 (under hypoxia)[5]Synergistic with SN38[6]-
COLO 205---Tumor growth inhibition observed in xenograft[7]
RKO-~10 (under hypoxia)[5]--
DLD-1--Resistant (IC50 > 15 µM)[3]-
SW-480-~10 (under hypoxia)[5]Antagonistic with SN38[6]-
Caco-2--Resistant (IC50 > 15 µM)[3]7.85
SNU-C4--Sensitive[3]Synergistic with BYL719[8]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.

In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models

Preclinical in vivo studies using xenograft models provide crucial insights into the potential therapeutic efficacy of drug candidates. The following table summarizes the reported tumor growth inhibition (TGI) for this compound and other CDK inhibitors in colorectal cancer xenograft models.

Table 2: In Vivo Efficacy of CDK Inhibitors in Colorectal Cancer Xenograft Models

DrugXenograft ModelDosing ScheduleTumor Growth Inhibition (%)Reference
This compound HCT-11640 mg/kg, p.o., dailyUp to 95%[1][9]
Palbociclib LoVo (KRAS mutant)100 mg/kg, p.o., daily (in combination with Trametinib)Significant TGI (quantitative data on monotherapy limited)[10]
Ribociclib JeKo-1 (Mantle Cell Lymphoma)75 mg/kg and 150 mg/kg, p.o., dailyComplete tumor regression (colorectal cancer specific data limited)[11]
Abemaciclib HCT-11630 mg/kg, p.o., daily45.4%[9]
Abemaciclib COLO 20525 mg/kgSignificant TGI[7]
Abemaciclib SNU-C425 or 50 mg/kg/day, p.o.Significant TGI (more potent in combination)[8][12]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for Graphviz.

CDK Inhibitor Signaling Pathway in Colorectal Cancer

cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases RAS RAS Receptor Tyrosine Kinases->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cyclin D Cyclin D ERK->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb p Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->Rb p Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 G2-M Transition G2-M Transition CDK1->G2-M Transition E2F E2F Rb->E2F Inhibits E2F->Cyclin E G1-S Transition G1-S Transition E2F->G1-S Transition This compound This compound This compound->CDK4/6 This compound->CDK2 This compound->CDK1 Palbociclib Palbociclib Palbociclib->CDK4/6 Ribociclib Ribociclib Ribociclib->CDK4/6 Abemaciclib Abemaciclib Abemaciclib->CDK4/6

Caption: CDK inhibitor signaling pathway in colorectal cancer.

Experimental Workflow: In Vitro IC50 Determination

A 1. Seed CRC cells in 96-well plates B 2. Incubate for 24h A->B C 3. Treat with serial dilutions of CDK inhibitor B->C D 4. Incubate for 72h C->D E 5. Add MTT reagent D->E F 6. Incubate for 4h E->F G 7. Add solubilization solution F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

Caption: Workflow for in vitro IC50 determination.

Experimental Workflow: In Vivo Xenograft Study

A 1. Subcutaneously inject CRC cells into immunodeficient mice B 2. Monitor tumor growth A->B C 3. Randomize mice into treatment groups when tumors reach ~100-150 mm³ B->C D 4. Administer CDK inhibitor or vehicle control C->D E 5. Measure tumor volume and body weight twice weekly D->E F 6. Continue treatment for a defined period (e.g., 21-28 days) E->F G 7. Euthanize mice and excise tumors F->G H 8. Analyze tumor weight and biomarkers G->H

Caption: Workflow for in vivo xenograft study.

Detailed Experimental Protocols

In Vitro Cell Viability (MTT) Assay for IC50 Determination
  • Cell Seeding: Colorectal cancer cells are harvested during their exponential growth phase and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5][13]

  • Drug Treatment: A stock solution of the CDK inhibitor is prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve a range of final concentrations. The medium from the cell plates is removed, and 100 µL of the medium containing the various drug concentrations is added to each well. Control wells receive medium with DMSO at the same final concentration as the highest drug concentration.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the initial cell seeding.[5][13]

  • MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[5][13]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plates are then gently agitated for 10-15 minutes to ensure complete solubilization.[1]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated for each drug concentration relative to the DMSO-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[14]

In Vivo Colorectal Cancer Xenograft Study
  • Cell Preparation and Implantation: Human colorectal cancer cells (e.g., HCT-116, HT-29) are cultured, harvested, and resuspended in a sterile solution, often a mixture of media and Matrigel, at a concentration of 1-5 x 10^6 cells per 100 µL. This cell suspension is then subcutaneously injected into the flank of 6-8 week old immunodeficient mice (e.g., athymic nude or SCID mice).[15][16][17][18]

  • Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers two to three times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, the mice are randomly assigned to different treatment groups (e.g., vehicle control, this compound, Palbociclib, etc.). The drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection) at specified doses.[10]

  • Efficacy Evaluation: Tumor volumes and body weights are measured throughout the study. The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.

  • Termination and Analysis: At the end of the treatment period, or when tumors reach a predetermined maximum size, the mice are euthanized. The tumors are then excised, weighed, and may be processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or Western blotting for target engagement.[10]

Conclusion

This comparative guide provides a comprehensive overview of the preclinical data for this compound and other prominent CDK inhibitors in the context of colorectal cancer. This compound, with its pan-CDK inhibitory profile, demonstrates potent in vitro and in vivo activity. The selective CDK4/6 inhibitors, Palbociclib, Ribociclib, and Abemaciclib, also show promise, particularly in combination therapies, and are the subject of ongoing clinical investigation. The data presented herein, including comparative efficacy tables, detailed experimental protocols, and signaling pathway diagrams, serves as a valuable resource for researchers and drug developers working to advance novel therapies for colorectal cancer. Further head-to-head preclinical studies under uniform conditions would be beneficial for a more direct comparison of these promising agents.

References

A Head-to-Head Comparison of R547 and Palbociclib: Mechanism of Action and Preclinical Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, cyclin-dependent kinase (CDK) inhibitors have emerged as a pivotal class of drugs targeting the fundamental machinery of cell cycle progression. This guide provides a detailed comparison of two notable CDK inhibitors, R547 and Palbociclib, focusing on their distinct mechanisms of action, preclinical efficacy, and the experimental data that underpin our understanding of these compounds. This objective analysis is intended for researchers, scientists, and drug development professionals seeking to delineate the therapeutic potential and molecular intricacies of these targeted agents.

Delineating the Mechanisms: A Tale of Two CDK Inhibitors

Both this compound and Palbociclib exert their anticancer effects by targeting CDKs, key regulators of the cell cycle. However, their specificity and the breadth of their inhibitory activity differ significantly, leading to distinct cellular outcomes.

Palbociclib , an FDA-approved therapeutic, is a highly selective inhibitor of CDK4 and CDK6.[1][2] These kinases, in complex with cyclin D, are instrumental in the G1 phase of the cell cycle. They phosphorylate the Retinoblastoma protein (Rb), a key tumor suppressor.[3][4] This phosphorylation event releases the transcription factor E2F, allowing for the expression of genes necessary for the transition from the G1 to the S phase, where DNA replication occurs.[3] By selectively inhibiting CDK4 and CDK6, Palbociclib prevents Rb phosphorylation, thereby maintaining the Rb-E2F complex and inducing a G1 cell cycle arrest.[3][5] This cytostatic effect can also lead to cellular senescence and, in some contexts, apoptosis.[6][7][8]

This compound , on the other hand, exhibits a broader spectrum of activity as a potent, ATP-competitive inhibitor of CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1.[1][9][10] Its inhibition of CDK1 and CDK2, in addition to CDK4, allows it to impact multiple phases of the cell cycle. The inhibition of CDK4 leads to a G1 arrest, similar to Palbociclib, by preventing Rb phosphorylation.[1] However, the additional inhibition of CDK1 and CDK2, which are crucial for the G2/M and G1/S transitions, respectively, results in a more profound cell cycle blockade at both the G1 and G2 phases.[1][11] This broader inhibition profile is also associated with a more direct induction of apoptosis.[1][9][12] While this compound showed promise in early clinical trials, its development appears to have been discontinued.

Quantitative Comparison of Kinase Inhibition

The following table summarizes the inhibitory potency of this compound and Palbociclib against various cyclin-dependent kinases, as reported in preclinical studies. It is important to note that these values are derived from different studies and experimental conditions, and therefore should be interpreted as a comparative overview rather than a direct head-to-head analysis under identical conditions.

Kinase TargetThis compound (Ki, nM)Palbociclib (IC50, nM)
CDK1/cyclin B 2[9]No significant activity reported[2]
CDK2/cyclin E 3[9]No significant activity reported[2]
CDK4/cyclin D1 1[9]11[2]
CDK6/cyclin D3 Not explicitly reported, but potent activity against CDK6/cyclin D3 with an IC50 of ≤4 nM has been shown.[11]16[2]

Cellular Effects: Cell Cycle Arrest and Apoptosis

The differential kinase inhibition profiles of this compound and Palbociclib translate into distinct effects on cancer cell fate.

Palbociclib primarily induces a G1 cell cycle arrest , a direct consequence of its selective inhibition of CDK4/6.[3][7] This is often accompanied by the induction of cellular senescence, a state of irreversible growth arrest.[6] While the primary effect is cytostatic, apoptosis has been observed in some cancer cell lines following Palbociclib treatment.[6][8][13]

This compound treatment leads to a more comprehensive cell cycle blockade, with arrest observed in both the G1 and G2 phases .[1][11] This is consistent with its inhibition of CDK1, CDK2, and CDK4. Furthermore, this compound has been shown to be a potent inducer of apoptosis across a range of cancer cell lines.[1][9][12]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of CDK inhibitors like this compound and Palbociclib.

Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific CDK/cyclin complex.

  • Reaction Setup: In a 96-well plate, combine the purified recombinant CDK/cyclin enzyme, a kinase buffer (e.g., 20 mM Tris-HCl, pH 7.4, 50 mM NaCl, 1 mM DTT, 10 mM MgCl2), and the test compound (this compound or Palbociclib) at various concentrations.

  • Substrate Addition: Add a suitable substrate, such as a GST-tagged C-terminal fragment of the Retinoblastoma protein (GST-Rb-Cterm).[2]

  • Initiation of Reaction: Start the kinase reaction by adding ATP (e.g., 10-100 µM) mixed with a small amount of radioactive [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filters to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 or Ki value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of the inhibitors on cell proliferation and viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or Palbociclib for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Western Blotting for Rb Phosphorylation

This technique is used to detect the phosphorylation status of the Retinoblastoma protein.

  • Cell Lysis: Treat cancer cells with this compound or Palbociclib for a specified time. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser780 or Ser807/811) and total Rb overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Rb compared to total Rb.

Visualizing the Mechanisms

The following diagrams illustrate the signaling pathways affected by this compound and Palbociclib and a typical experimental workflow for their comparison.

Palbociclib_Mechanism cluster_G1_Phase G1 Phase CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 forms complex Rb Rb CDK4_6->Rb phosphorylates (P) E2F E2F Rb->E2F sequesters G1_S_Transition G1-S Transition E2F->G1_S_Transition promotes Palbociclib Palbociclib Palbociclib->CDK4_6 inhibits

Caption: Mechanism of action of Palbociclib in the G1 phase of the cell cycle.

R547_Mechanism cluster_Cell_Cycle Cell Cycle Progression cluster_G1 G1 Phase cluster_G2 G2 Phase cluster_Inhibition Inhibition CDK4 CDK4/CycD CDK2_E CDK2/CycE Rb_Phosphorylation Rb-P CDK4->Rb_Phosphorylation phosphorylates Rb G1_S G1-S Transition CDK2_E->G1_S CDK1 CDK1/CycB G2_M G2-M Transition CDK1->G2_M This compound This compound This compound->CDK4 inhibits This compound->CDK2_E inhibits This compound->CDK1 inhibits Rb_Phosphorylation->G1_S

Caption: Broad-spectrum inhibition of multiple CDKs by this compound across the cell cycle.

Experimental_Workflow cluster_assays Downstream Assays start Start: Select Cancer Cell Lines treatment Treat cells with this compound or Palbociclib (dose-response and time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Western Blot (pRb, total Rb, etc.) treatment->western data_analysis Data Analysis and Comparison (IC50, % arrest, % apoptosis) viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis western->data_analysis conclusion Conclusion on Comparative Efficacy and Mechanism data_analysis->conclusion

Caption: A generalized experimental workflow for comparing CDK inhibitors.

References

Validating R547 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of R547, a potent and selective cyclin-dependent kinase (CDK) inhibitor. We will explore the mechanism of action of this compound and compare its performance with alternative CDK inhibitors, Seliciclib and Palbociclib. Detailed experimental protocols and supporting data are provided to aid researchers in designing and executing robust target validation studies.

Introduction to this compound and its Mechanism of Action

This compound is a diaminopyrimidine compound that acts as an ATP-competitive inhibitor of several cyclin-dependent kinases, primarily CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1, with Ki values in the low nanomolar range.[1][2] By inhibiting these key regulators of the cell cycle, this compound induces cell cycle arrest in the G1 and G2 phases, leading to the inhibition of tumor cell proliferation and induction of apoptosis.[2][3][4]

A primary downstream effector of the CDK4/6-cyclin D complex is the retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for S-phase entry. Phosphorylation of Rb by CDK4/6-cyclin D inactivates it, releasing E2F and allowing cell cycle progression. This compound's inhibition of CDKs prevents the hyperphosphorylation of Rb, thus maintaining it in its active, growth-suppressive state.[2][5] This inhibition of Rb phosphorylation serves as a key biomarker for assessing the target engagement of this compound in cellular assays.

cluster_G1_Phase G1 Phase cluster_Inhibition Inhibition by this compound CDK4_6 CDK4/6 CyclinD Cyclin D pRb pRb-E2F (Active) CDK4_6->pRb Phosphorylation E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates This compound This compound This compound->CDK4_6

This compound Signaling Pathway

Comparative Analysis of CDK Inhibitors

To provide a comprehensive evaluation of this compound, this guide compares it with two other well-characterized CDK inhibitors: Seliciclib (also known as R-roscovitine) and Palbociclib.

InhibitorPrimary TargetsMechanism of ActionKey Cellular Effects
This compound CDK1, CDK2, CDK4[1]ATP-competitive inhibitor[2]G1/G2 cell cycle arrest, apoptosis, inhibition of pRb phosphorylation[2][3]
Seliciclib CDK2, CDK7, CDK9[5]ATP-competitive inhibitor[5]Apoptosis, down-regulation of Mcl-1[3]
Palbociclib CDK4, CDK6[1]ATP-competitive inhibitorG1 cell cycle arrest, cellular senescence[6]

Table 1: Comparison of this compound with Alternative CDK Inhibitors.

InhibitorCDK1 (IC50, nM)CDK2 (IC50, nM)CDK4 (IC50, nM)CDK6 (IC50, nM)CDK7 (IC50, nM)CDK9 (IC50, nM)
This compound 131---
Seliciclib -700--400400
Palbociclib --1115--

Table 2: Comparative Inhibitory Concentrations (IC50) of CDK Inhibitors. (Note: IC50 values can vary depending on the assay conditions and cell line used).

Experimental Protocols for Validating Target Engagement

This section provides detailed protocols for three widely used methods to validate the target engagement of this compound and other CDK inhibitors in a cellular context.

Western Blot for Phospho-Retinoblastoma (pRb)

This method directly assesses the phosphorylation status of Rb, a downstream target of CDK4/6, providing a functional readout of target engagement.

cluster_workflow Western Blot Workflow for pRb start Cell Treatment with This compound/Control lysis Cell Lysis start->lysis protein_quant Protein Quantification lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (anti-pRb, anti-Rb) blocking->primary_ab secondary_ab Secondary Antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis (pRb/Rb ratio) detection->analysis end Target Engagement Validated analysis->end

Western Blot Workflow

Experimental Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., MCF-7, HCT116) at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound, a comparator (Seliciclib, Palbociclib), or vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser780, Ser807/811) and total Rb overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities for pRb and total Rb using densitometry software.

    • Calculate the pRb/total Rb ratio for each treatment condition to determine the extent of target engagement.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to directly measure drug-target interaction in intact cells. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.

cluster_workflow CETSA® Workflow start Cell Treatment with This compound/Control heating Heat Shock at Varying Temperatures start->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Pellet Aggregates lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant detection Quantify Soluble Target Protein (e.g., Western Blot, ELISA) supernatant->detection analysis Generate Melt Curve detection->analysis end Target Engagement Validated analysis->end

CETSA® Workflow

Experimental Protocol:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Target Protein: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein (e.g., CDK2, CDK4) remaining in the supernatant is quantified by methods such as Western blotting, ELISA, or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble target protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the drug indicates target stabilization and thus, target engagement.

Kinobeads® Competition Binding Assay

Kinobeads® are an affinity chromatography-based chemical proteomics tool used to profile the interaction of small molecule inhibitors with a large number of kinases simultaneously in their native state. This method is particularly useful for assessing the selectivity of a compound.

cluster_workflow Kinobeads® Workflow start Cell Lysate Preparation incubation Incubate Lysate with This compound/Control start->incubation kinobeads Add Kinobeads® (immobilized broad-spectrum kinase inhibitors) incubation->kinobeads pulldown Affinity Pulldown of Uninhibited Kinases kinobeads->pulldown wash Wash Beads pulldown->wash elution Elute Bound Kinases wash->elution ms_analysis LC-MS/MS Analysis elution->ms_analysis quantification Quantify Kinase Abundance ms_analysis->quantification end Target Profile and Selectivity Determined quantification->end

Kinobeads® Workflow

Experimental Protocol:

  • Cell Lysate Preparation: Prepare cell lysates under native conditions to preserve kinase activity.

  • Competition Binding: Incubate the cell lysate with a range of concentrations of the test compound (this compound) or a vehicle control.

  • Kinobeads® Pulldown: Add Kinobeads® (sepharose beads coupled with a cocktail of non-selective kinase inhibitors) to the lysates. The test compound will compete with the immobilized inhibitors for binding to the kinases in the lysate.

  • Enrichment and Digestion: Wash the beads to remove non-specifically bound proteins. The captured kinases are then digested on-bead into peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.

  • Data Analysis: The abundance of each kinase pulled down by the Kinobeads® will be reduced in the presence of a competing inhibitor. By comparing the amount of each kinase captured in the presence and absence of this compound, a dose-response curve can be generated to determine the binding affinity (e.g., IC50) of this compound for each kinase, providing a comprehensive target engagement and selectivity profile.

Conclusion

Validating the cellular target engagement of a drug candidate like this compound is a critical step in drug discovery and development. The methods outlined in this guide provide a robust framework for confirming the interaction of this compound with its intended CDK targets and for assessing its functional consequences within the cell. The choice of method will depend on the specific research question, available resources, and the desired level of detail. A combination of these approaches will provide the most comprehensive understanding of this compound's target engagement profile and its cellular mechanism of action.

References

R547: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase inhibitor R547's performance against other kinases, supported by experimental data. This compound, a diaminopyrimidine compound, is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1][2][3] Understanding its cross-reactivity profile is crucial for assessing its therapeutic potential and off-target effects.

Kinase Inhibition Profile of this compound

This compound demonstrates high selectivity for the CDK family of kinases.[1] In comprehensive screening, it has shown potent inhibitory activity against CDK1/cyclin B, CDK2/cyclin E, CDK2/cyclin A, and CDK4/cyclin D1 with Ki values in the low nanomolar range.[1][2][3] Notably, this compound was found to be largely inactive against a broad panel of over 120 other kinases, highlighting its specificity.[2][4]

Quantitative Kinase Inhibition Data

The following table summarizes the inhibitory activity of this compound against a selection of kinases. The data is presented as Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values, providing a quantitative measure of potency.

Kinase TargetKi (nmol/L)IC50 (nmol/L)
CDK1/cyclin B2 ± 0.8[1]≤4[1]
CDK2/cyclin E3 ± 0.8[1]≤4[1]
CDK4/cyclin D11 ± 0.1[1]1-3[2]
CDK2/cyclin A-≤4[1]
CDK3/cyclin E-≤4[1]
CDK5/p35-≤4[1]
CDK6/cyclin D3-≤4[1]
CDK7/cyclin H-171[1]
GSK3α-46[1]
GSK3β-260[1]
Other 113 Kinases>5,000[2]≥8,200[1]

Signaling Pathway Inhibition

This compound's primary mechanism of action involves the inhibition of CDKs, which play a pivotal role in cell cycle progression.[2] By inhibiting CDK1, CDK2, and CDK4, this compound prevents the phosphorylation of the retinoblastoma protein (Rb).[1][2][5] This action blocks the G1/S and G2/M phase transitions of the cell cycle, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[2][5][6]

CDK_Rb_Pathway cluster_G1_S G1/S Transition cluster_inhibitor cluster_G2_M G2/M Transition CDK4_6_CyclinD CDK4/6-Cyclin D Rb Rb CDK4_6_CyclinD->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates This compound This compound This compound->CDK4_6_CyclinD inhibits CDK1_CyclinB CDK1-Cyclin B This compound->CDK1_CyclinB inhibits Mitosis Mitosis CDK1_CyclinB->Mitosis promotes

Caption: this compound inhibits CDK/Rb signaling pathway.

Experimental Protocols

The cross-reactivity profile of this compound was determined using in vitro kinase inhibition assays. While specific, detailed protocols from the original studies are not fully available, a general methodology for such an assay is outlined below.

General Kinase Inhibition Assay (In Vitro)

This protocol describes a common method for assessing the inhibitory activity of a compound against a panel of kinases.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep 1. Prepare this compound Dilution Series Incubation 4. Incubate Kinase with this compound Compound_Prep->Incubation Kinase_Prep 2. Prepare Kinase Solutions Kinase_Prep->Incubation Substrate_Prep 3. Prepare Substrate and ATP Solution Initiation 5. Initiate Reaction with Substrate/ATP Mixture Substrate_Prep->Initiation Incubation->Initiation Reaction_Incubation 6. Incubate at Room Temperature Initiation->Reaction_Incubation Termination 7. Terminate Reaction Reaction_Incubation->Termination Detection_Step 8. Detect Kinase Activity (e.g., ADP-Glo, Radioisotope) Termination->Detection_Step Data_Analysis 9. Analyze Data to Determine IC50/Ki Values Detection_Step->Data_Analysis

Caption: Workflow for kinase inhibition assay.

Methodology:

  • Compound Preparation: A serial dilution of this compound is prepared in an appropriate solvent, typically DMSO.

  • Kinase Reaction: The kinase of interest, a suitable substrate (e.g., a peptide or protein), and ATP are combined in a reaction buffer.

  • Incubation: The kinase is pre-incubated with varying concentrations of this compound for a defined period.

  • Reaction Initiation and Termination: The kinase reaction is initiated by the addition of the substrate and ATP. After a set incubation time, the reaction is stopped.

  • Detection: The level of kinase activity is quantified. This can be achieved through various methods, such as measuring the amount of phosphorylated substrate or the amount of ADP produced. Common detection methods include radiometric assays using [γ-³²P]ATP or fluorescence/luminescence-based assays.

  • Data Analysis: The kinase activity at each this compound concentration is measured, and the data are plotted to determine the IC50 value. The Ki value can be calculated from the IC50 value, particularly for ATP-competitive inhibitors like this compound.[1]

Conclusion

The available data strongly indicate that this compound is a highly selective inhibitor of the CDK family of kinases. Its minimal cross-reactivity with a wide range of other kinases suggests a favorable off-target profile, which is a desirable characteristic for a therapeutic agent. This selectivity is attributed to its ATP-competitive mode of inhibition. The potent and selective nature of this compound's kinase inhibition, coupled with its demonstrated anti-proliferative and pro-apoptotic effects in tumor cell lines, underscores its potential as a targeted cancer therapeutic.[1][2][5]

References

R547: A Highly Selective Inhibitor of Cyclin-Dependent Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of R547, a potent ATP-competitive inhibitor. The data presented herein demonstrates the compound's high affinity for specific cyclin-dependent kinases (CDKs) and its remarkable selectivity against a broad panel of other kinases, establishing it as a valuable tool for cancer research and therapeutic development.

Selectivity Profile of this compound

This compound exhibits potent inhibitory activity against key cell cycle-regulating kinases. In cell-free assays, it demonstrates low nanomolar inhibition of CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1. In contrast, this compound is largely inactive against a diverse panel of over 120 other kinases, showcasing its exceptional selectivity.

Target KinaseKi (nM)Selectivity vs. Other Kinases
CDK1/cyclin B 2Inactive (Ki > 5,000 nM) against a panel of over 120 unrelated kinases.
CDK2/cyclin E 3
CDK4/cyclin D1 1

Table 1: Inhibitory Potency and Selectivity of this compound. The table summarizes the biochemical potency (Ki) of this compound against its primary target kinases and highlights its high selectivity.

Experimental Protocols

The determination of the kinase inhibitory profile of this compound is typically conducted using in vitro biochemical assays. The following is a representative protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against a panel of kinases.

Biochemical Kinase Assay for IC50 Determination

This protocol outlines a radiometric assay format, a widely accepted gold standard for kinase activity measurement, to determine the potency of this compound.

1. Reagent Preparation:

  • Kinase Reaction Buffer: Prepare a buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, and 0.1 mg/mL BSA.
  • Kinase Aliquots: Prepare working stocks of purified recombinant kinases in kinase reaction buffer.
  • Substrate Solution: Dissolve the specific peptide or protein substrate for each kinase in the reaction buffer.
  • ATP Solution: Prepare a stock solution of ATP. For Ki determination against ATP-competitive inhibitors, assays are often run at the Km concentration of ATP for each specific kinase. A radiolabeled ATP, such as [γ-33P]ATP, is added to the cold ATP stock.
  • This compound Dilution Series: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase reaction buffer to achieve the final desired concentrations.

2. Assay Procedure:

  • Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of a 96-well or 384-well plate.
  • Add the kinase solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
  • Initiate the kinase reaction by adding the substrate and ATP mixture to each well.
  • Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
  • Terminate the reaction by adding a stop solution, such as 3% phosphoric acid.

3. Detection and Data Analysis:

  • Spot a portion of the reaction mixture from each well onto a filtermat (e.g., P81 phosphocellulose paper).
  • Wash the filtermat extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
  • Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
  • The percentage of kinase activity is calculated relative to the DMSO control.
  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the biological impact of this compound, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay Assay Plate cluster_detection Detection & Analysis This compound This compound Dilution Series Plate Add this compound/DMSO This compound->Plate Kinase Kinase Solution Incubate1 Add Kinase & Pre-incubate Kinase->Incubate1 Substrate_ATP Substrate + [γ-33P]ATP Incubate2 Add Substrate/ATP & Incubate Substrate_ATP->Incubate2 Plate->Incubate1 Incubate1->Incubate2 Stop Terminate Reaction Incubate2->Stop Spot Spot on Filtermat Stop->Spot Wash Wash Spot->Wash Count Scintillation Counting Wash->Count Analyze IC50 Calculation Count->Analyze

Caption: Workflow for determining kinase inhibitor IC50.

G cluster_pathway This compound Signaling Pathway This compound This compound CDK CDK1, CDK2, CDK4 This compound->CDK Inhibition Rb_p Phosphorylated Rb CDK->Rb_p Phosphorylation Rb Hypophosphorylated Rb Rb_p->Rb Dephosphorylation E2F E2F Transcription Factors Rb_p->E2F Release Rb->E2F Sequestration CellCycle G1/S & G2/M Progression Rb->CellCycle Arrest E2F->CellCycle Activation

Caption: this compound's impact on the Rb-E2F signaling pathway.

Mechanism of Action

This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thus inhibiting the phosphorylation of downstream substrates. The primary targets of this compound—CDK1, CDK2, and CDK4—are crucial regulators of cell cycle progression. By inhibiting these kinases, this compound prevents the hyperphosphorylation of the Retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F family of transcription factors, preventing them from activating the transcription of genes required for cell cycle progression, particularly through the G1/S and G2/M checkpoints. This ultimately leads to cell cycle arrest and can induce apoptosis in cancer cells.

Conclusion

The data clearly indicates that this compound is a potent and highly selective inhibitor of CDK1, CDK2, and CDK4. Its minimal off-target activity against a wide range of other kinases makes it an excellent tool for dissecting the roles of these specific CDKs in cellular processes and a promising candidate for the development of targeted cancer therapies.

R547 Antitumor Effects: A Review of Preclinical Data and Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

A critical analysis of the preclinical antitumor efficacy of the CDK inhibitor R547, with a focus on the consistency of findings and the broader context of reproducibility in cancer research.

The cyclin-dependent kinase (CDK) inhibitor this compound has demonstrated significant antitumor activity in a range of preclinical models, positioning it as a compound of interest in oncology. This guide provides a comprehensive comparison of the available experimental data on this compound, details the methodologies employed in these key studies, and discusses the crucial aspect of reproducibility in the context of its development.

Executive Summary

This compound is a potent, ATP-competitive inhibitor of CDK1, CDK2, and CDK4, key regulators of the cell cycle.[1][2] Preclinical studies have consistently shown that this compound can induce cell cycle arrest, apoptosis, and significant tumor growth inhibition in various cancer cell lines and animal models.[2][3] The primary data on the efficacy of this compound originates from a series of seminal studies conducted by researchers at Hoffmann-La Roche, the initial developer of the compound.[4] While the results from these studies are compelling, a notable gap exists in the form of independent, multi-laboratory validation of these antitumor effects. This guide will objectively present the existing data and place it within the larger conversation about the importance of reproducibility in preclinical research.

In Vitro Efficacy of this compound

This compound has been shown to be a potent inhibitor of key cyclin-dependent kinases. The inhibitory activity, as measured by the inhibition constant (Ki), is in the low nanomolar range for CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1.[1] This potent enzymatic inhibition translates to effective anti-proliferative activity across a broad panel of human cancer cell lines, with IC50 values (the concentration required to inhibit 50% of cell growth) generally falling in the sub-micromolar range.[2]

Target EnzymeKi (nM)[1]
CDK1/cyclin B2
CDK2/cyclin E3
CDK4/cyclin D11
Cell LineCancer TypeIC50 (µM)[2]
HCT116Colon Carcinoma≤ 0.60
A549Lung Carcinoma≤ 0.60
MDA-MB-231Breast Adenocarcinoma≤ 0.60
PC-3Prostate Adenocarcinoma≤ 0.60
U-87 MGGlioblastoma≤ 0.60
A2780Ovarian Carcinoma≤ 0.60

In Vivo Antitumor Activity

The promising in vitro activity of this compound has been substantiated in in vivo xenograft models. Studies have demonstrated significant tumor growth inhibition (TGI) with both oral and intravenous administration of this compound in mice bearing human tumor xenografts.[2][3]

Xenograft ModelCancer TypeDosing RegimenTumor Growth Inhibition (%)[3]
HCT116Colon Carcinoma40 mg/kg, oral, daily79-99
A549Lung Carcinoma40 mg/kg, oral, daily79-99
MDA-MB-231Breast Adenocarcinoma40 mg/kg, oral, daily79-99
PC-3Prostate Adenocarcinoma40 mg/kg, oral, daily79-99
Malme-3MMelanoma40 mg/kg, oral, daily79-99
HCT116Colon Carcinoma40 mg/kg, intravenous, once weekly61-95

This compound Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound is the inhibition of CDK1, CDK2, and CDK4, which leads to cell cycle arrest at the G1/S and G2/M checkpoints and subsequent apoptosis.[2]

R547_Signaling_Pathway This compound Mechanism of Action G1 G1 Phase S S Phase G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase G2->M G2/M Transition CDK4_D1 CDK4/Cyclin D1 CDK2_E CDK2/Cyclin E CDK1_B CDK1/Cyclin B This compound This compound This compound->CDK4_D1 inhibits This compound->CDK2_E inhibits This compound->CDK1_B inhibits

Caption: this compound inhibits CDK/Cyclin complexes, blocking cell cycle progression.

The evaluation of this compound's antitumor effects typically follows a standardized preclinical workflow, beginning with in vitro assays and progressing to in vivo models.

Experimental_Workflow Preclinical Evaluation Workflow for this compound cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies A Kinase Assays (Ki determination) B Cell Proliferation Assays (IC50 determination) A->B C Cell Cycle Analysis B->C D Apoptosis Assays C->D E Xenograft Model Establishment D->E Promising In Vitro Results F This compound Administration (Oral/IV) E->F G Tumor Growth Monitoring F->G H Pharmacodynamic Analysis (e.g., pRb inhibition) G->H

Caption: A typical workflow for assessing the antitumor effects of this compound.

Experimental Protocols

The following are generalized methodologies based on the key preclinical studies of this compound.

In Vitro Cell Proliferation Assay: Human cancer cell lines were seeded in 96-well plates and allowed to adhere overnight. Cells were then treated with a range of concentrations of this compound or vehicle control for 72 hours. Cell viability was assessed using a colorimetric assay, such as the MTS assay, which measures the metabolic activity of viable cells. The IC50 values were calculated from the dose-response curves.

In Vivo Xenograft Studies: Female athymic nude mice were subcutaneously inoculated with human cancer cells. When tumors reached a palpable size (e.g., 100-200 mm³), mice were randomized into treatment and control groups. This compound was administered either orally (daily) or intravenously (once weekly) at specified doses. Tumor volume and body weight were measured regularly. At the end of the study, tumors were excised for further analysis.

Pharmacodynamic Analysis: To confirm the mechanism of action in vivo, tumors from treated and control animals were analyzed for the phosphorylation status of the retinoblastoma protein (pRb), a downstream target of CDKs. This was typically done by Western blotting or immunohistochemistry, looking for a reduction in pRb phosphorylation in the tumors of this compound-treated mice.

The Question of Reproducibility

The preclinical data for this compound, primarily generated by a single research group, presents a consistent and compelling case for its antitumor activity. However, a critical aspect of drug development is the independent replication of key findings. The "reproducibility crisis" in preclinical research is a well-documented concern, where results from one laboratory are not always replicable in another. This can be due to a variety of factors, including subtle differences in experimental protocols, reagents, and animal models.

To date, there is a lack of published studies from independent laboratories that have sought to reproduce the initial findings on this compound's antitumor effects. While this does not invalidate the existing data, it does represent a significant consideration for the continued development of this compound. Independent validation would substantially strengthen the confidence in this compound's therapeutic potential and provide a more robust foundation for clinical translation.

Conclusion

This compound is a potent CDK inhibitor with well-documented preclinical antitumor activity in a variety of cancer models. The existing data consistently demonstrates its ability to inhibit cell proliferation in vitro and suppress tumor growth in vivo. However, the current body of evidence is largely derived from the originating laboratory. For the scientific and drug development communities to have full confidence in the therapeutic potential of this compound, independent, multi-laboratory validation of its antitumor effects is a crucial next step. Such studies would not only bolster the case for this compound but also contribute to a more robust and reproducible preclinical cancer research landscape.

References

Validating R547-Induced Apoptosis: A Comparative Guide to Caspase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The potent cyclin-dependent kinase (CDK) inhibitor, R547, has emerged as a promising agent in cancer therapy due to its ability to induce cell cycle arrest and apoptosis in tumor cells.[1][2] Validating the apoptotic mechanism of this compound is crucial for its development and clinical application. This guide provides a comparative overview of key caspase assays used to confirm this compound-induced apoptosis, supported by experimental data and detailed protocols.

This compound and the Apoptotic Pathway

This compound is a potent, ATP-competitive inhibitor of CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1. By inhibiting these key regulators of the cell cycle, this compound leads to cell cycle arrest and subsequently triggers programmed cell death, or apoptosis. Apoptosis is a tightly regulated process mediated by a family of cysteine proteases called caspases. These enzymes are present as inactive zymogens and are activated in a cascade-like fashion, ultimately leading to the dismantling of the cell.

There are two main apoptotic pathways:

  • The Intrinsic (Mitochondrial) Pathway: Initiated by cellular stress, this pathway involves the activation of initiator caspase-9, which then activates executioner caspases like caspase-3 and -7.

  • The Extrinsic (Death Receptor) Pathway: Triggered by external signals, this pathway leads to the activation of initiator caspase-8, which in turn activates the executioner caspases.

Validating which of these pathways is activated by this compound requires specific assays that measure the activity of these key caspases.

Comparative Analysis of Caspase Assays for Validating this compound-Induced Apoptosis

Several methods can be employed to measure caspase activity and confirm apoptosis in this compound-treated cells. The choice of assay depends on the specific caspase of interest, desired sensitivity, and the experimental setup. Below is a comparison of commonly used caspase assays.

Assay Type Principle Target Caspases Advantages Disadvantages Typical Readout
Caspase-3/7 Activity Assay Utilizes a substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7. Cleavage releases a detectable signal (colorimetric, fluorometric, or luminescent).Executioner Caspases-3 and -7High sensitivity, suitable for high-throughput screening.Does not differentiate between caspase-3 and -7.Fold increase in enzymatic activity.
Caspase-8 Activity Assay Employs a substrate with the IETD peptide sequence, recognized and cleaved by active caspase-8.Initiator Caspase-8Specific for the extrinsic pathway.May have lower signal intensity compared to caspase-3/7 assays.Fold increase in enzymatic activity.
Caspase-9 Activity Assay Uses a substrate containing the LEHD peptide sequence, which is cleaved by active caspase-9.Initiator Caspase-9Specific for the intrinsic pathway.Signal can be weaker than executioner caspase assays.Fold increase in enzymatic activity.
Annexin V/PI Staining Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) stains necrotic or late apoptotic cells with compromised membranes.Not caspase-specific, detects a key event in apoptosis.Distinguishes between early apoptotic, late apoptotic, and necrotic cells.Indirect measure of caspase activity.Percentage of apoptotic cells.
TUNEL Assay Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks.Not caspase-specific, detects a downstream event of caspase activation.Can be used on fixed tissues and cells.Detects late-stage apoptosis, may miss early events.Percentage of TUNEL-positive cells.

Experimental Data: this compound-Induced Apoptosis

While direct quantitative data on this compound-induced activation of specific caspases is limited in publicly available literature, studies on other CDK inhibitors and apoptosis in general provide a strong rationale for their use.

One study on the effect of this compound on hepatocellular carcinoma cells demonstrated a significant induction of apoptosis as measured by Annexin V/PI flow cytometry. After 24 hours of treatment, the percentage of early apoptotic cells increased in a dose-dependent manner.[1]

Treatment Cell Line Assay Result Reference
Control (DMSO)H-4-II-EAnnexin V/PI4.1% early apoptotic cells[1]
10 µM this compoundH-4-II-EAnnexin V/PI37.8% early apoptotic cells[1]
50 µM this compoundH-4-II-EAnnexin V/PI45.4% early apoptotic cells[1]

Furthermore, a study on a similar CDK inhibitor, CDKI-73, in ovarian cancer cells showed a dose-dependent increase in caspase-3/7 activity, confirming the utility of this assay in evaluating apoptosis induced by this class of drugs.[3]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

R547_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound CDK1_2_4 CDK1/2/4 This compound->CDK1_2_4 inhibits CellCycleArrest G1/G2 Cell Cycle Arrest CDK1_2_4->CellCycleArrest leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis induces Casp9 Caspase-9 Activation Apoptosis->Casp9 Casp8 Caspase-8 Activation Apoptosis->Casp8 Casp37_intrinsic Caspase-3/7 Activation Casp9->Casp37_intrinsic Casp37_intrinsic->Apoptosis Casp37_extrinsic Caspase-3/7 Activation Casp8->Casp37_extrinsic Casp37_extrinsic->Apoptosis Caspase_Assay_Workflow Start Treat Cells with this compound Lyse Lyse Cells Start->Lyse AddSubstrate Add Caspase-Specific Substrate Lyse->AddSubstrate Incubate Incubate AddSubstrate->Incubate Measure Measure Signal (Colorimetric/Fluorometric/Luminescent) Incubate->Measure Analyze Analyze Data (Fold Change vs. Control) Measure->Analyze

References

R547 Phase I Clinical Trial: A Comparative Analysis of a Pan-CDK Inhibitor in Advanced Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Phase I clinical trial data for R547, a potent pan-cyclin-dependent kinase (CDK) inhibitor, with other CDK inhibitors investigated for the treatment of advanced solid tumors. The information is compiled from publicly available clinical trial data and publications to offer an objective overview for research and drug development professionals.

Introduction to this compound

This compound is a small molecule inhibitor targeting multiple CDKs, including CDK1, CDK2, CDK4, CDK7, and CDK9.[1][2] By inhibiting these key regulators of the cell cycle and transcription, this compound was developed with the potential to induce cell cycle arrest and apoptosis in cancer cells.[3] Preclinical studies demonstrated broad antitumor activity in various models, leading to its evaluation in a Phase Ia clinical trial in patients with advanced solid tumors.[1][2][3]

This compound Phase I Clinical Trial Overview

The Phase Ia study of this compound was a dose-escalation trial designed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of the drug.[1][2] The trial enrolled 41 patients with advanced solid tumors who received this compound as an intravenous infusion on days 1 and 8 of a 21-day cycle.[1][2] Two infusion schedules, 90 minutes and 180 minutes, were evaluated across a dose range of 8.6 to 195 mg/m².[1][2]

Key Findings from the this compound Phase I Trial

The study established a tolerable dose of 155 mg/m² for both the 90-minute and 180-minute infusion schedules.[1] The principal treatment-related adverse events were generally manageable and included nausea, fatigue, emesis, headache, and hypotension.[1][2] Dose-limiting toxicities (DLTs) were observed at the 195 mg/m² dose level and included somnolence, confusion, and fatigue for the 90-minute infusion, and prolonged pruritus for the 180-minute infusion.[1][2]

Pharmacokinetic analysis indicated that at doses of 155 mg/m² and above, the mean drug exposure (AUC) exceeded levels that were efficacious in preclinical xenograft models.[1][2] The 180-minute infusion schedule resulted in a 30% reduction in maximum plasma concentration (Cmax) compared to the 90-minute schedule, while maintaining an equivalent AUC.[1][2] Pharmacodynamic assessments showed an exposure-dependent decrease in the phosphorylation of the retinoblastoma protein (pRB) in peripheral blood mononuclear cells (PBMCs), a key target of CDK4/6.[1][2] Evidence of antitumor activity was observed, with one patient with metastatic squamous cell carcinoma of the skin experiencing tumor regression.[1][2]

Comparative Analysis with Other CDK Inhibitors

To provide context for the this compound Phase I results, this section compares its performance with other pan-CDK inhibitors and the more recently developed selective CDK4/6 inhibitors.

Pan-CDK Inhibitors: Flavopiridol and Dinaciclib

Flavopiridol and Dinaciclib are other examples of pan-CDK inhibitors that have been evaluated in Phase I trials for solid tumors. A common challenge with this class of drugs has been managing toxicities, with neutropenia being a frequent dose-limiting toxicity.

Selective CDK4/6 Inhibitors: Palbociclib, Ribociclib, and Abemaciclib

The development of selective CDK4/6 inhibitors marked a significant advancement in targeting the cell cycle with improved tolerability. These agents have shown considerable success, particularly in hormone receptor-positive breast cancer.

Data Presentation

The following tables summarize the available quantitative data from the Phase I clinical trials of this compound and its comparators.

Table 1: Phase I Trial Design and Patient Demographics

Parameter This compound Flavopiridol (in combination with Paclitaxel) Dinaciclib Palbociclib (monotherapy) Ribociclib (monotherapy) Abemaciclib (monotherapy)
NCT Identifier NCT00390433Not specifiedNCT00871663NCT01684215NCT01747876Not specified
Number of Patients 41Not specified4812 (Japanese patients)132225
Tumor Types Advanced Solid TumorsAdvanced Solid TumorsAdvanced MalignanciesSolid TumorsAdvanced Solid Tumors and LymphomasAdvanced Solid Tumors
Mean/Median Age (years) 53.4 (mean)Not specifiedNot specifiedNot specifiedNot specifiedNot specified

Table 2: Dosing, MTD, and DLTs

Parameter This compound Flavopiridol (in combination with Paclitaxel) Dinaciclib Palbociclib (monotherapy) Ribociclib (monotherapy) Abemaciclib (monotherapy)
Dosing Schedule IV infusion on Days 1 & 8 of a 21-day cycle24-hour IV infusion on Day 22-hour IV infusion weekly for 3 weeks of a 28-day cycleOral, once daily (3 weeks on/1 week off)Oral, once daily (3 weeks on/1 week off)Oral, every 12 hours
Maximum Tolerated Dose (MTD) 155 mg/m²70 mg/m² (with Paclitaxel 175 mg/m²)14 mg/m²125 mg900 mg/day200 mg every 12 hours
Dose-Limiting Toxicities (DLTs) Somnolence, confusion, fatigue, pruritusNeutropenia, pulmonary toxicityOrthostatic hypotension, elevated uric acidNeutropeniaNeutropenia, thrombocytopeniaFatigue

Table 3: Common Adverse Events (All Grades)

Adverse Event This compound (%) Flavopiridol (in combination with Paclitaxel) (%) Dinaciclib (%) Palbociclib (monotherapy) (%) Ribociclib (monotherapy) (%) Abemaciclib (monotherapy) (%)
Nausea 54Not specifiedCommonNot specified42Common
Fatigue 34Not specifiedCommonNot specified45Common
Emesis/Vomiting 34Not specifiedCommonNot specifiedNot specifiedCommon
Headache 34Not specifiedNot specifiedNot specifiedNot specifiedNot specified
Hypotension 32Not specifiedCommonNot specifiedNot specifiedNot specified
Neutropenia Not specifiedDose-limitingNot specified83 (100mg), 67 (125mg)46Not specified
Diarrhea Not specifiedDose-limitingNot specifiedNot specifiedNot specifiedCommon

Table 4: Pharmacokinetics and Efficacy

Parameter This compound Flavopiridol (in combination with Paclitaxel) Dinaciclib Palbociclib (monotherapy) Ribociclib (monotherapy) Abemaciclib (monotherapy)
Key PK Finding 180 min infusion reduces Cmax by 30% vs 90 min with equivalent AUCNot specifiedt1/2 of 1.4-3.3 hrsHigher exposure with 125mg vs 100mgMean half-life of 32.6 hours at RDEPlasma concentrations increased with dose
Objective Response Rate (ORR) Tumor regression in 1 patientNot specifiedNo objective responsesNot specified3 partial responses31% (HR+ breast cancer cohort)
Stable Disease (SD) 8 patients received ≥ 4 cyclesNot specified10 patients with prolonged SD (≥4 cycles)4 patients (≥24 weeks in 2)43 patients (8 progression-free >6 months)61% with SD ≥6 months (HR+ breast cancer)

Experimental Protocols

This compound Phase I Trial Methodology
  • Study Design: Open-label, dose-escalation Phase Ia trial.

  • Patient Population: Patients with advanced solid tumors, ECOG performance status 0-2, and adequate organ function.

  • Dosing and Administration: this compound administered as a 90- or 180-minute intravenous infusion on Days 1 and 8 of a 21-day cycle. Dose escalation followed a standard 3+3 design.

  • Safety Assessments: Monitoring of adverse events (graded according to NCI CTCAE), physical examinations, vital signs, and laboratory tests.

  • Pharmacokinetic Sampling: Blood samples were collected on Cycle 1, Day 1 and Day 8 to determine PK parameters.

  • Pharmacodynamic Analysis: Inhibition of retinoblastoma protein (pRB) phosphorylation was assessed in peripheral blood mononuclear cells (PBMCs).

Visualizations

This compound Signaling Pathway

R547_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression cluster_transcription Transcription G1 G1 Phase S S Phase G1->S CDK4/6, CDK2 Cell_Cycle_Arrest Cell Cycle Arrest G1->Cell_Cycle_Arrest G2 G2 Phase S->G2 CDK2 M M Phase G2->M CDK1 G2->Cell_Cycle_Arrest RNAPII RNA Pol II Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation CDK7, CDK9 Apoptosis Apoptosis Transcription_Elongation->Apoptosis Inhibition leads to This compound This compound This compound->G1 Inhibits CDK1, CDK2, CDK4 This compound->G2 Inhibits CDK1 This compound->RNAPII Inhibits CDK7, CDK9 Cell_Cycle_Arrest->Apoptosis

Caption: this compound inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.

This compound Phase I Experimental Workflow

R547_Experimental_Workflow cluster_patient Patient Enrollment & Treatment cluster_assessment Data Collection & Analysis Patient_Screening Patient Screening (Advanced Solid Tumors) Dose_Escalation Dose Escalation Cohorts (3+3 Design) Patient_Screening->Dose_Escalation R547_Infusion This compound IV Infusion (90 or 180 min) Days 1 & 8 of 21-day cycle Dose_Escalation->R547_Infusion Safety_Monitoring Safety & Tolerability Assessment (AEs, Labs, Vitals) R547_Infusion->Safety_Monitoring PK_Analysis Pharmacokinetic Analysis (Blood Samples on C1D1, C1D8) R547_Infusion->PK_Analysis PD_Analysis Pharmacodynamic Analysis (pRB inhibition in PBMCs) R547_Infusion->PD_Analysis Efficacy_Evaluation Tumor Response Assessment (RECIST) R547_Infusion->Efficacy_Evaluation MTD_Determination Determine MTD & Recommended Phase II Dose Safety_Monitoring->MTD_Determination Efficacy_Evaluation->MTD_Determination

Caption: Workflow of the this compound Phase I clinical trial from patient enrollment to data analysis.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling R547

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling the potent CDK inhibitor R547 (CAS 741713-40-6). It is intended for use by trained researchers, scientists, and drug development professionals. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's safety protocols before handling this compound.

This compound is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs) 1, 2, and 4.[1][2][3] It is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Due to its high potency, appropriate handling procedures are critical to minimize exposure and ensure personnel safety.

Hazard Identification and Risk Assessment

A thorough risk assessment should be conducted before any work with this compound begins. The following table summarizes the known hazards.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Oral Toxicity (Category 4) Harmful if swallowed.[4]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[4]
Acute Aquatic Toxicity (Category 1) Very toxic to aquatic life.[4]P273: Avoid release to the environment. P391: Collect spillage.[4]
Chronic Aquatic Toxicity (Category 1) Very toxic to aquatic life with long lasting effects.[4]P501: Dispose of contents/container to an approved waste disposal plant.[4]

Personal Protective Equipment (PPE)

The level of PPE required depends on the specific procedure and the quantity of this compound being handled. For all procedures involving the solid form of this compound, a containment strategy is essential.

ProcedureMinimum PPE Requirement
Handling solid this compound (weighing, aliquoting) Primary Engineering Control: Chemical fume hood, ventilated balance enclosure, or glove box. Respiratory Protection: NIOSH-approved respirator (e.g., N95 or higher). Eye Protection: Safety goggles with side-shields. Hand Protection: Double-gloving with nitrile gloves. Body Protection: Impervious lab coat, disposable sleeves.
Preparing solutions Primary Engineering Control: Chemical fume hood. Respiratory Protection: Recommended, especially for initial dissolution. Eye Protection: Safety goggles with side-shields. Hand Protection: Nitrile gloves. Body Protection: Lab coat.
In-vitro/In-vivo administration Eye Protection: Safety glasses or goggles. Hand Protection: Nitrile gloves. Body Protection: Lab coat.

Standard Operating Procedures

Adherence to standard operating procedures is crucial for minimizing exposure risk. The following workflow outlines the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid Prepare Stock Solution Prepare Stock Solution Weigh Solid->Prepare Stock Solution Perform Experiment Perform Experiment Prepare Stock Solution->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Dispose of Waste Dispose of Waste Decontaminate Surfaces->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: General workflow for handling potent compounds like this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary. The following flowchart provides a decision-making guide for spill response.

Spill Occurs Spill Occurs Assess Spill Assess Spill Spill Occurs->Assess Spill Minor Spill Minor Spill Assess Spill->Minor Spill Contained & Small Major Spill Major Spill Assess Spill->Major Spill Large or Uncontained Cleanup Procedure Cleanup Procedure Minor Spill->Cleanup Procedure Evacuate Area Evacuate Area Major Spill->Evacuate Area Notify EHS Notify EHS Evacuate Area->Notify EHS Secure Area Secure Area Notify EHS->Secure Area Dispose of Waste Dispose of Waste Cleanup Procedure->Dispose of Waste Decontaminate Decontaminate Dispose of Waste->Decontaminate

Caption: Decision-making flowchart for this compound spill response.

Minor Spill Cleanup (Solid or Liquid):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, cover the spill with absorbent material.

  • For liquid spills, gently apply the absorbent material from the outside in.

  • For solid spills, gently cover with a damp paper towel to avoid raising dust.

  • Carefully collect the contaminated material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent, such as soap and water.[5]

  • Dispose of all contaminated materials as hazardous waste.

Disposal Plan

All waste contaminated with this compound must be disposed of as hazardous chemical waste.[6][7]

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container. Dispose of through your institution's hazardous waste program.
Contaminated Labware (pipette tips, tubes) Collect in a designated, lined hazardous waste container. Do not dispose of in regular trash.
Liquid Waste (solutions containing this compound) Collect in a sealed, compatible, and clearly labeled hazardous waste container. Segregate from other chemical waste streams if necessary.[7]
Contaminated PPE Double-bag in clear plastic bags and dispose of as hazardous solid waste.[6]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a stock solution of this compound. All steps involving solid this compound should be performed in a chemical fume hood or other containment device.

Calculate Mass Calculate Mass Weigh this compound Weigh this compound Calculate Mass->Weigh this compound Add DMSO Add DMSO Weigh this compound->Add DMSO Vortex to Dissolve Vortex to Dissolve Add DMSO->Vortex to Dissolve Aliquot Solution Aliquot Solution Vortex to Dissolve->Aliquot Solution Store at -20°C Store at -20°C Aliquot Solution->Store at -20°C

Caption: Workflow for preparing an this compound stock solution.

Methodology:

  • Calculate the required mass: Based on the molecular weight of this compound (441.45 g/mol ), calculate the mass needed to prepare the desired volume of a 10 mM solution.

  • Weigh this compound: In a chemical fume hood, carefully weigh the calculated amount of this compound into a suitable vial.

  • Add Solvent: Add the appropriate volume of DMSO to the vial.

  • Dissolve: Vortex the solution until the this compound is completely dissolved. Gentle warming may be required.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C.[4]

By adhering to these safety and handling guidelines, researchers can minimize the risks associated with the potent CDK inhibitor this compound and maintain a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
R547
Reactant of Route 2
Reactant of Route 2
R547

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.